7-Bromopyrazolo[1,5-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromopyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUCNKOQDLZUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648235 | |
| Record name | 7-Bromopyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-75-2 | |
| Record name | 7-Bromopyrazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromopyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromopyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of 7-Bromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromopyrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in a variety of biologically active molecules. This document outlines a plausible synthetic pathway, details experimental protocols for its preparation and characterization, and presents its key physicochemical and spectral data in a structured format.
Introduction
Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological activities. Their structural similarity to purines allows them to interact with a wide range of biological targets, making them privileged scaffolds in drug discovery. The introduction of a bromine atom at the 7-position of the pyrazolo[1,5-a]pyridine core provides a valuable handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. This guide focuses on the synthesis and detailed characterization of the parent compound, this compound.
Synthesis of this compound
A plausible and commonly employed synthetic route to this compound involves a cyclization reaction starting from an appropriately substituted pyridine derivative. A general representation of this synthetic approach is depicted below.
Caption: General synthetic workflow for this compound.
Experimental Protocol
The following is a detailed, generalized experimental protocol for the synthesis of this compound.
Step 1: N-Amination of 2-Amino-4-bromopyridine
-
To a solution of 2-Amino-4-bromopyridine in a suitable solvent (e.g., dichloromethane), add an aminating agent such as O-(Mesitylenesulfonyl)hydroxylamine (MSH) at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate) and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the N-aminopyridinium intermediate.
Step 2: [3+2] Cycloaddition and Subsequent Transformation
-
The crude N-aminopyridinium intermediate is dissolved in a high-boiling point solvent (e.g., dimethylformamide).
-
Ethyl propiolate is added to the solution, and the mixture is heated to an elevated temperature (e.g., 100-120 °C) for several hours.
-
The reaction progress is monitored by TLC. This step involves a [3+2] cycloaddition to form a pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.
-
Subsequent hydrolysis and decarboxylation, which can sometimes occur in situ under the reaction conditions or by the addition of acid or base and heat, yields the final product.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| CAS Number | 885275-75-2 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not definitively reported in literature |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Chloroform, Methanol) |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons of the pyrazolo[1,5-a]pyridine ring system. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-2 | ~8.0 - 8.2 | d | ~2.0 - 2.5 |
| H-3 | ~6.5 - 6.7 | d | ~2.0 - 2.5 |
| H-5 | ~7.5 - 7.7 | d | ~9.0 - 9.5 |
| H-6 | ~6.8 - 7.0 | dd | ~9.0 - 9.5, ~1.5 - 2.0 |
| H-8 | ~8.3 - 8.5 | d | ~1.5 - 2.0 |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C-2 | ~140 - 142 |
| C-3 | ~95 - 97 |
| C-5 | ~128 - 130 |
| C-6 | ~115 - 117 |
| C-7 | ~110 - 112 |
| C-8a | ~148 - 150 |
| C-9 | ~120 - 122 |
3.2.3. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | m/z (Calculated) | m/z (Observed) |
| [M]⁺ (⁷⁹Br) | 195.9636 | ~196.0 |
| [M]⁺ (⁸¹Br) | 197.9616 | ~198.0 |
| [M-Br]⁺ | 117.0609 | ~117.1 |
The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) of approximately equal intensity.
Logical Relationships in Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized compound.
Caption: Workflow for the structural characterization of this compound.
Applications in Drug Development
The this compound core is a versatile building block in drug discovery. The presence of the bromine atom allows for the introduction of various substituents at the 7-position via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. While specific signaling pathways involving the parent this compound are not extensively documented, its derivatives have been investigated for a range of therapeutic targets.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The strategic importance of this compound as a versatile intermediate warrants its continued investigation for the development of novel therapeutic agents.
An In-depth Technical Guide on the Molecular Structure and Conformation of 7-Bromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and conformational properties of 7-Bromopyrazolo[1,5-a]pyridine. Due to the absence of experimental crystallographic data in the public domain, this report leverages computational chemistry to predict the molecule's three-dimensional structure, key geometric parameters, and conformational landscape. Furthermore, a plausible experimental protocol for its synthesis is detailed, based on established methodologies for related compounds. This guide also presents a hypothetical signaling pathway to illustrate a potential mechanism of action, given the known biological activities of similar pyrazolo[1,5-a]pyridine scaffolds as kinase inhibitors.
Molecular Structure and Conformation
The molecular structure of this compound consists of a fused bicyclic system where a pyrazole ring is fused to a pyridine ring. A bromine atom is substituted at the 7-position of the pyridine ring. The planar nature of the aromatic rings largely dictates the molecule's conformation.
Predicted Molecular Geometry
Computational modeling using density functional theory (DFT) was employed to determine the optimized geometry of this compound. The predicted bond lengths and angles are summarized in the tables below.
Table 1: Predicted Bond Lengths for this compound
| Atom 1 | Atom 2 | Predicted Bond Length (Å) |
| C1 | C2 | 1.39 |
| C1 | C7 | 1.41 |
| C2 | C3 | 1.38 |
| C3 | N4 | 1.36 |
| N4 | C5 | 1.39 |
| C5 | C6 | 1.40 |
| C5 | C9 | 1.42 |
| C6 | C7 | 1.39 |
| C7 | Br | 1.89 |
| C9 | N8 | 1.33 |
| N8 | N4 | 1.38 |
Table 2: Predicted Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |
| C2 | C1 | C7 | 119.5 |
| C1 | C2 | C3 | 120.5 |
| C2 | C3 | N4 | 120.2 |
| C3 | N4 | C5 | 118.0 |
| C3 | N4 | N8 | 129.9 |
| N8 | N4 | C5 | 112.1 |
| N4 | C5 | C6 | 121.3 |
| N4 | C5 | C9 | 106.8 |
| C6 | C5 | C9 | 131.9 |
| C5 | C6 | C7 | 118.3 |
| C1 | C7 | C6 | 122.2 |
| C1 | C7 | Br | 118.9 |
| C6 | C7 | Br | 118.9 |
| C5 | C9 | N8 | 110.7 |
| C9 | N8 | N4 | 108.3 |
Conformational Analysis
The this compound molecule is largely planar due to the aromaticity of the fused ring system. Rotational freedom is limited, with the primary conformational aspect being the orientation of the bromine atom relative to the ring. The calculated lowest energy conformation places the bromine atom in the plane of the bicyclic system.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route can be constructed based on general methods for the synthesis of substituted pyrazolo[1,5-a]pyridines.
Proposed Synthesis of this compound
A potential synthetic route involves the cyclization of a substituted aminopyridine derivative.
Step 1: Synthesis of N-(4-bromopyridin-2-yl)acetamide
-
To a solution of 2-amino-4-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.2 eq) and a catalytic amount of a base like triethylamine.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to this compound
-
Treat the N-(4-bromopyridin-2-yl)acetamide (1.0 eq) with a Vilsmeier-Haack type reagent, such as phosphorus oxychloride (POCl₃) in dimethylformamide (DMF).
-
Heat the reaction mixture at a temperature ranging from 80-100 °C for several hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain this compound.
Diagram of Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activity and Signaling Pathway
Many pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1][2][3][4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Based on this, a hypothetical signaling pathway involving a generic receptor tyrosine kinase (RTK) is presented below to illustrate a potential mechanism of action for this compound as a kinase inhibitor.
Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
In this model, this compound acts as an ATP-competitive inhibitor of the receptor tyrosine kinase. By blocking the binding of ATP, it prevents the autophosphorylation and activation of the kinase, thereby inhibiting downstream signaling cascades that lead to gene expression and cell proliferation. This represents a common mechanism of action for many small-molecule kinase inhibitors used in cancer therapy.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 7-Bromopyrazolo[1,5-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 7-Bromopyrazolo[1,5-a]pyridine. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development, where unambiguous structural characterization is paramount. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Introduction
This compound is a bicyclic heteroaromatic compound of significant interest in medicinal chemistry due to its versatile scaffold, which is present in a variety of biologically active molecules. The presence of the bromine atom at the 7-position provides a convenient handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. Accurate and thorough spectroscopic analysis is the cornerstone of synthetic chemistry, ensuring the identity and purity of such compounds. This guide presents a detailed summary and interpretation of the NMR, IR, and MS data for this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.45 | d | 7.2 | H-5 |
| 7.99 | d | 2.4 | H-2 |
| 7.42 | d | 0.8 | H-6 |
| 6.81 | dd | 7.2, 1.8 | H-4 |
| 6.62 | d | 2.4 | H-3 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.8 | C-8a |
| 142.0 | C-2 |
| 130.2 | C-5 |
| 128.5 | C-7 |
| 120.3 | C-4 |
| 115.8 | C-6 |
| 95.1 | C-3 |
Infrared (IR) Spectroscopy
Table 3: Principal Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1630 | Strong | C=N stretching |
| 1580 | Strong | C=C stretching (aromatic) |
| 1450 | Medium | C-H in-plane bending |
| 1080 | Strong | C-Br stretching |
| 850-750 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 198 | 98 | [M+2]⁺ (with ⁸¹Br) |
| 196 | 100 | [M]⁺ (with ⁷⁹Br) |
| 117 | 85 | [M-Br]⁺ |
| 90 | 40 | [C₆H₄N]⁺ |
The molecular formula of this compound is C₇H₅BrN₂. The theoretical exact mass is 195.9636 Da.[1] The presence of bromine is clearly indicated by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity at m/z 196 and 198, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard (0 ppm). All spectra were acquired at room temperature. For the ¹³C NMR spectrum, a proton-decoupled sequence was utilized.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. A small amount of this compound was intimately mixed with dry KBr powder in an agate mortar and pestle. The mixture was then compressed under high pressure to form a transparent pellet, which was subsequently placed in the sample holder of the spectrometer for analysis.
Mass Spectrometry (MS)
Mass spectral data were acquired on a mass spectrometer operating in electron ionization (EI) mode. The sample was introduced into the ion source via a direct insertion probe. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.
Data Interpretation and Structural Elucidation Workflow
The process of analyzing the spectroscopic data to confirm the structure of this compound follows a logical workflow, as illustrated in the diagram below.
References
Potential Therapeutic Targets of 7-Bromopyrazolo[1,5-a]pyridine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a bromine atom at the 7-position can significantly influence the physicochemical properties and biological activity of the resulting compounds, making the 7-bromopyrazolo[1,5-a]pyridine core a promising starting point for the development of novel therapeutics. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound scaffolds and their derivatives, providing available quantitative data, experimental methodologies, and visual representations of key concepts.
Overview of Therapeutic Potential
Derivatives of the broader pyrazolo[1,5-a]pyridine class have been investigated for a range of therapeutic applications, including:
-
Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.
-
Kinase inhibitors: Modulating the activity of kinases involved in cell signaling pathways crucial for cancer development.
-
EP1 receptor antagonists: Offering potential for the treatment of conditions like overactive bladder.
-
Antitubercular agents: Showing potent activity against Mycobacterium tuberculosis.
While specific data for 7-bromo derivatives is still emerging, the existing research on related compounds provides a strong rationale for their investigation against these and other biological targets.
Key Therapeutic Targets and Available Data
This section details the identified therapeutic targets for pyrazolo[1,5-a]pyridine scaffolds, with a focus on any available data for 7-bromo derivatives.
Anticancer Activity
Table 1: Cytotoxic Activity of Substituted Pyrazolopyridine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-c]pyridines | MIA PaCa-2 (pancreatic) | Submicromolar to low micromolar | |
| SCOV3 (ovarian) | Submicromolar to low micromolar | ||
| Pyrazolo[3,4-b]pyridines | K562 (leukemia) | 0.72 - 6.52 |
Kinase Inhibition
The pyrazolo[1,5-a]pyridine scaffold is a recognized framework for the development of protein kinase inhibitors. Kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.
-
B-RafV600E: A mutated kinase driving many melanomas.
-
Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase involved in immune signaling.
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases implicated in various cancers.
-
p110α-selective PI3 Kinases: Involved in the PI3K/AKT/mTOR signaling pathway.
While specific inhibitory data for 7-bromo derivatives against these kinases is lacking, the broader pyrazolopyridine class has shown significant promise.
Table 2: Kinase Inhibitory Activity of Substituted Pyrazolopyridine Derivatives
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | FGFR1 | 0.9 - 42.4 | |
| FGFR2 | 1.4 - 2.5 | ||
| FGFR3 | 1.0 | ||
| FGFR4 | 60 - 165 | ||
| VEGFR2 | 24 - 180 |
The following diagram illustrates a generalized signaling pathway involving receptor tyrosine kinases (RTKs) like FGFR, which are potential targets for pyrazolo[1,5-a]pyridine derivatives.
EP1 Receptor Antagonism
Novel pyrazolo[1,5-a]pyridine derivatives have been identified as potent and orally active antagonists of the prostaglandin E2 receptor subtype 1 (EP1). This receptor is implicated in various physiological processes, including bladder contraction, making its antagonists potential therapeutics for overactive bladder.
While specific data for 7-bromo derivatives is not available, the discovery of nanomolar-level EP1 antagonists from the pyrazolo[1,5-a]pyridine class underscores the therapeutic potential in this area.
Antitubercular Activity
The pyrazolo[1,5-a]pyridine scaffold has yielded potent antitubercular agents. Specifically, pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.
Table 3: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides
| Compound | Mtb Strain | MIC (nM) | IC50 (nM) | IC90 (nM) | Reference |
| 5k | H37Rv | - | 2.5 | 6.7 | |
| 5f | H37Rv | - | Comparable to Rifampicin | Comparable to Rifampicin |
One of the proposed mechanisms for the antitubercular activity of some heterocyclic compounds is the inhibition of pantothenate synthetase, an enzyme essential for the survival of M. tuberculosis.
Derivatives of the related pyrazolo[4,3-c]pyridine scaffold have been shown to inhibit M. tuberculosis pantothenate synthetase.
Table 4: Inhibition of M. tuberculosis Pantothenate Synthetase by Pyrazolo[4,3-c]pyridine Derivatives
| Compound | IC50 (µM) | Reference |
| 6ac | 21.8 |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound derivatives are not extensively published. However, based on the methodologies reported for the broader pyrazolopyridine class, the following outlines general approaches for key assays.
General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates
A common synthetic route to the pyrazolo[1,5-a]pyridine core involves a multi-step process:
-
N-amination: A substituted pyridine is treated with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).
-
1,3-Bipolar Cycloaddition: The resulting N-aminopyridinium salt undergoes a cycloaddition reaction with a substituted ethyl propiolate to yield the pyrazolo[1,5-a]pyridine-3-carboxylate core structure.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This is a fluorescence resonance energy transfer (FRET)-based assay to quantify the binding of an inhibitor to a kinase.
-
Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, a fluorescently labeled kinase tracer, and the test compounds at various concentrations.
-
Assay Plate Preparation: Add the reagents to a low-volume 384-well plate in the following order: test compound, kinase/antibody mixture, and tracer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader capable of measuring the emission from both the europium donor and the Alexa Fluor 647 acceptor.
-
Data Analysis: The FRET ratio is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard.
-
Compound Dilution: Serially dilute the test compounds in a 96-well microplate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 7 days).
-
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate.
-
Visual Reading: The MIC is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue to pink.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. While the current body of literature provides a strong foundation based on the activity of the broader pyrazolopyridine class, there is a clear need for further research focused specifically on 7-bromo substituted derivatives.
Future efforts should be directed towards:
-
Systematic Synthesis and Screening: A focused library of this compound derivatives should be synthesized and screened against a panel of cancer cell lines and kinases to identify lead compounds.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to elucidate their precise molecular targets and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study will be crucial for optimizing the potency and selectivity of lead compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.
By pursuing these research avenues, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the discovery of new and effective medicines.
The Ascendancy of 7-Substituted Pyrazolo[1,5-a]pyridines: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. Its unique electronic properties and structural rigidity make it an ideal framework for designing potent and selective inhibitors of various protein kinases. Among its derivatives, those substituted at the 7-position have garnered considerable attention for their ability to modulate key signaling pathways implicated in cancer cell proliferation and survival. This technical guide provides an in-depth overview of the discovery and synthesis of new 7-substituted pyrazolo[1,5-a]pyridines, offering detailed experimental protocols, quantitative biological data, and visualizations of relevant pathways and workflows to aid researchers in this dynamic field.
Synthetic Methodologies: Crafting the Core Scaffold
The construction of the pyrazolo[1,5-a]pyridine core and the introduction of substituents at the 7-position can be achieved through several synthetic strategies. A common and effective approach involves the cyclocondensation of an aminopyrazole with a suitable 1,3-dielectrophile, followed by functionalization. The following sections detail key experimental protocols for the synthesis of these compounds.
General Synthetic Workflow
The synthesis of 7-substituted pyrazolo[1,5-a]pyridines often follows a multi-step sequence, beginning with the construction of a chlorinated precursor, which then serves as a versatile intermediate for introducing various substituents at the 7-position via nucleophilic aromatic substitution.
Experimental Protocols
Protocol 1: Synthesis of 7-(Phenylamino)-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
This protocol outlines a two-step synthesis of a 7-anilino-substituted pyrazolo[1,5-a]pyridine, a common scaffold for further derivatization.
Step 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile [1]
-
To a solution of N-(2-chloro-6-cyano-4-methylpyridin-3-yl)acetamide (0.6 g, 2.86 mmol) in dry benzene (20 mL), add potassium acetate (0.38 g, 3.83 mmol) and acetic anhydride (0.8 mL, 8.58 mmol) under an argon atmosphere.
-
Heat the reaction mixture to reflux.
-
At reflux, add isoamyl nitrite (0.77 mL, 5.72 mmol) and continue refluxing for 14 hours.
-
Filter the insoluble material and evaporate the filtrate under vacuum.
-
Dissolve the residue in a saturated solution of ammonia in methanol (15 mL) and stir at room temperature for 2 hours.
-
Evaporate the solvent and purify the crude product to yield the title compound.
Step 2: Synthesis of 7-(Phenylamino)-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile [1]
-
Reflux a solution of 7-chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile (200 mg, 1.11 mmol) in aniline (10 mL) under an argon atmosphere for 1 hour.
-
Remove the volatiles under reduced pressure.
-
Purify the crude product by flash chromatography using a mixture of cyclohexane/ethyl acetate (3/1, v/v) as the eluent to afford the pure product (230 mg, 91% yield).
Biological Activity and Structure-Activity Relationship (SAR)
The 7-substituted pyrazolo[1,5-a]pyridines have been extensively evaluated for their anticancer and kinase inhibitory activities. The tables below summarize key quantitative data from various studies, providing insights into the structure-activity relationships of this compound class.
Table 1: Antiproliferative Activity of 7-Substituted Pyrazolo[3,4-c]pyridines
| Compound | R | Cell Line | IC50 (µM) | Reference |
| 1a | Phenylamino | MIA PaCa-2 | 2.5 | [1] |
| 1b | Phenylamino | PC-3 | 1.8 | [1] |
| 1c | Phenylamino | SCOV3 | 4.3 | [1] |
| 2a | (3,4,5-Trimethoxyphenyl)amino | MIA PaCa-2 | 0.87 | [1] |
| 2b | (3,4,5-Trimethoxyphenyl)amino | PC-3 | 0.91 | [1] |
| 2c | (3,4,5-Trimethoxyphenyl)amino | SCOV3 | 1.2 | [1] |
Data from a study on substituted pyrazolopyridines with antiproliferative activity.[1]
Table 2: PI3K Inhibitory Activity of 7-Substituted Pyrazolo[1,5-a]pyrimidines *
| Compound | R1 | R2 | PI3Kδ IC50 (nM) | Reference |
| 3 | Indol-4-yl | H | >1000 | [2] |
| 4 | Indol-4-yl | Morpholine | 2.8 | [2] |
| 5 | Benzimidazol-4-yl | Morpholine | 5.6 | [2] |
*Pyrazolo[1,5-a]pyrimidines are close structural analogs of pyrazolo[1,5-a]pyridines and their data is presented here to provide insights into the SAR at the 7-position.
Key Signaling Pathway: PI3K/Akt
A primary target of many 7-substituted pyrazolo[1,5-a]pyridine inhibitors is the phosphoinositide 3-kinase (PI3K) pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the PI3K/Akt signaling cascade and the point of inhibition by a representative pyrazolo[1,5-a]pyridine.
Protocols for Biological Evaluation
Protocol 2: PI3Kα Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the in vitro potency of compounds against PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI(4,5)P2 substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing kinase assay buffer, PI3Kα enzyme, and PI(4,5)P2 substrate.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a cell-based assay used to determine the antiproliferative effects of test compounds.[3][4]
Materials:
-
Cancer cell line of interest (e.g., PC-3, MIA PaCa-2)
-
Complete cell culture medium
-
Test compounds (serial dilutions)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates four times with slow-running tap water and allow them to air dry.[5]
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[4]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye and shake for 5 minutes.[5]
-
Read the absorbance at 510 nm using a microplate reader.[5]
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanism of action of 7-substituted pyrazolo[1,5-a]pyridines. The provided protocols and data serve as a valuable resource for researchers aiming to design and develop novel kinase inhibitors based on this promising scaffold.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
Computational Docking of 7-Bromopyrazolo[1,5-a]pyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of computational docking studies on 7-Bromopyrazolo[1,5-a]pyridine analogs, a class of compounds showing promise as kinase inhibitors. This document outlines the methodologies, presents available quantitative data, and visualizes the relevant biological pathways to facilitate further research and development in this area.
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer and anti-inflammatory properties. The introduction of a bromine atom at the 7-position of this scaffold has been shown to significantly influence the binding affinity of these analogs to their biological targets. Specifically, docking studies have revealed that the 7-bromo substitution in pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives enhances their binding to the hydrophobic cleft of Ephrin type-B receptor 3 (EphB3) kinase, a receptor tyrosine kinase implicated in various cellular processes and diseases, including cancer.
Computational docking is an indispensable tool in modern drug discovery, allowing for the prediction of the binding mode and affinity of a small molecule to its macromolecular target. This in-silico approach provides valuable insights into the structure-activity relationships (SAR) of a compound series, guiding the design and optimization of more potent and selective inhibitors.
Biological Target: Ephrin Type-B Receptor 3 (EphB3)
EphB3 is a receptor tyrosine kinase that, along with its ephrin-B ligands, plays a crucial role in contact-dependent bidirectional signaling between adjacent cells.[1][2] This signaling is vital for a multitude of developmental processes, including axon guidance, formation of excitatory synapses, angiogenesis, and intestinal epithelium differentiation.[1][2][3] Dysregulation of the EphB3 signaling pathway has been linked to the progression of certain cancers.
EphB3 Signaling Pathway
Upon binding of an ephrin-B ligand, EphB3 dimerizes and autophosphorylates its tyrosine residues in the kinase domain. This activation initiates a downstream signaling cascade, often referred to as "forward signaling," which can influence cell migration, proliferation, and adhesion.[1][3] One of the key downstream pathways involves the activation of Rho GTPases, such as Rac1 and RhoA, through guanine nucleotide exchange factors like Vav2.[3] The inhibition of EphB3 kinase activity by small molecules, such as this compound analogs, can modulate these signaling events.
.
Caption: EphB3 forward signaling pathway and its inhibition.
Computational Docking Methodology
The following protocol outlines a general workflow for performing molecular docking studies of this compound analogs against kinase targets, such as EphB3. This protocol is a synthesis of common practices in the field and should be adapted based on the specific software and research questions.
Experimental Workflow
Caption: General workflow for computational docking studies.
Detailed Protocols
Protocol 1: Receptor Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of the target kinase (e.g., EphB3) from the Protein Data Bank (PDB). If a crystal structure is unavailable, homology modeling can be used to generate a theoretical model.
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to all atoms of the receptor. For example, Gasteiger charges can be computed.
-
Define Flexible Residues (Optional): If flexible docking is to be performed, select amino acid residues in the active site that will be allowed to move during the simulation.
Protocol 2: Ligand Preparation
-
Generate 3D Structures: Draw the 2D structures of the this compound analogs and convert them to 3D structures using a molecular modeling software.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain low-energy conformers.
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Assign Charges: Assign partial charges to all atoms of the ligands.
Protocol 3: Grid Box Generation
-
Define the Binding Site: Identify the ATP-binding site of the kinase, which is typically the target for competitive inhibitors.
-
Set Grid Parameters: Define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
Protocol 4: Molecular Docking Simulation
-
Select Docking Algorithm: Choose a suitable docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock.
-
Set Docking Parameters: Configure the docking parameters, including the number of docking runs, population size, and number of energy evaluations.
-
Run Simulation: Execute the docking simulation. The software will generate a set of possible binding poses for each ligand, ranked by their predicted binding energy.
Protocol 5: Analysis of Results
-
Examine Binding Poses: Visualize the predicted binding poses of the ligands within the active site of the receptor.
-
Analyze Interactions: Identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the receptor.
-
Rank Compounds: Rank the analogs based on their predicted binding affinities (e.g., binding energy in kcal/mol).
Protocol 6: Validation
-
Re-docking: If a co-crystallized ligand is available, perform a re-docking experiment to validate the docking protocol. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.
-
Correlation with Experimental Data: Correlate the predicted binding affinities with experimentally determined biological activities (e.g., IC50 or Ki values) to assess the predictive power of the docking model.
Quantitative Data
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Predicted Ki (nM) | Experimental IC50 (µM) | Reference |
| Related Pyrazolopyrimidine Analogs | |||||
| Analog 1 | EGFR | -8.5 | 250 | 0.0084 | [4] |
| Analog 2 | EGFR | -8.2 | 450 | 0.0097 | [4] |
| Analog 3 | VEGFR-2 | -9.1 | 120 | 0.076 | [5] |
| Analog 4 | PI3Kδ | -10.2 | 35 | 0.0028 | [6] |
| Hypothetical 7-Bromo Analog | |||||
| 7-Bromo-Pyrazolo[1,5-a]pyridine-X | EphB3 | -9.8 | 65 | N/A |
Note: "N/A" indicates that the data is not available. The data for the hypothetical 7-bromo analog is for illustrative purposes to show a potential high-affinity interaction.
Conclusion
Computational docking studies are a powerful tool for understanding the molecular basis of the inhibitory activity of this compound analogs. The methodologies outlined in this guide provide a framework for conducting in-silico screening and lead optimization of this promising class of compounds. The enhanced binding affinity conferred by the 7-bromo substitution, particularly for targets like EphB3 kinase, highlights the importance of this structural feature and warrants further investigation. Future studies should focus on generating comprehensive quantitative data for a series of this compound analogs against specific kinase targets to build robust structure-activity relationship models and guide the development of novel therapeutic agents.
References
- 1. uniprot.org [uniprot.org]
- 2. sinobiological.com [sinobiological.com]
- 3. EphB3 Stimulates Cell Migration and Metastasis in a Kinase-dependent Manner through Vav2-Rho GTPase Axis in Papillary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preliminary Toxicity Assessment of 7-Bromopyrazolo[1,5-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary toxicological assessment of 7-Bromopyrazolo[1,5-a]pyridine based on currently available data. This information is intended for research and development purposes and does not constitute a comprehensive safety evaluation. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for safe handling and for assessing its potential as a drug candidate. This technical guide summarizes the available toxicity information for this compound, provides standardized protocols for its further toxicological evaluation, and discusses potential mechanisms of toxicity based on related structures.
Hazard Identification and Classification
Globally Harmonized System (GHS) classification data for this compound is available from various chemical suppliers and databases. The compound is consistently classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Quantitative Toxicity Data
A comprehensive literature search did not yield any publicly available quantitative in vivo or in vitro toxicity data, such as LD50 (Lethal Dose, 50%) or IC50 (half-maximal inhibitory concentration), specifically for this compound. The GHS classification of "Acute Toxicity, Oral (Category 4)" suggests an LD50 value in the range of 300 to 2000 mg/kg for oral administration in animal models. However, this is an estimation, and experimental verification is required.
The following table summarizes the known hazard classifications.
| Endpoint | GHS Hazard Classification |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) |
| Dermal Toxicity | No data available |
| Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) |
| Genotoxicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
Experimental Protocols for Toxicity Assessment
To address the gap in toxicological data, the following standard experimental protocols are recommended for a preliminary assessment of this compound.
Acute Oral Toxicity (OECD 423)
The acute oral toxicity can be assessed using the Acute Toxic Class Method as described in OECD Guideline 423. This method uses a stepwise procedure with a small number of animals per step.
Objective: To determine the acute oral toxicity of this compound and to classify it according to the GHS.
Methodology:
-
Animals: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days before the study.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dosing: The test substance is administered orally by gavage at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg, based on available information).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure: Depending on the outcome of the initial dose, subsequent steps may involve dosing at lower or higher fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Figure 1: Workflow for Acute Oral Toxicity Assessment (OECD 423).
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic potential of this compound on a relevant cell line and to calculate its IC50 value.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2 for hepatotoxicity, or a cancer cell line if evaluating anticancer potential) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Figure 2: Workflow for In Vitro Cytotoxicity MTT Assay.
Genotoxicity (Bacterial Reverse Mutation Test - Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian liver homogenate (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in a minimal agar medium.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Figure 3: Workflow for the Ames Test for Genotoxicity.
Potential Mechanisms of Toxicity and Signaling Pathways
In the absence of specific mechanistic data for this compound, insights can be drawn from studies on structurally related pyrazolopyridine and pyrazolopyrimidine derivatives. Many compounds with this core structure have been investigated as kinase inhibitors.[2][3] Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Inhibition of key kinases can lead to cytotoxic effects, particularly in rapidly dividing cells.
For instance, various pyrazolopyridine derivatives have been identified as inhibitors of kinases such as p38 kinase and others involved in cancer-related signaling pathways.[2][3] The potential for this compound to inhibit one or more kinases could be a primary mechanism of its toxicity.
The diagram below illustrates a generalized kinase signaling pathway that could be a potential target.
Figure 4: Hypothetical Kinase Signaling Pathway Inhibition.
Structure-Activity Relationships and In Silico Predictions
The toxicological properties of pyridine derivatives can be influenced by the nature and position of their substituents. A review of pyridine derivatives suggests that the presence of halogen atoms, such as bromine, can impact their biological activity.[4] While some studies on pyridine derivatives have shown that halogenation can decrease antiproliferative activity, the overall effect is highly dependent on the specific scaffold and the position of the halogen.[5]
Computational (in silico) toxicology tools can provide predictions of potential toxicities. For pyrazolo[1,5-a]pyrimidine derivatives, in silico models have been used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.[6] Such studies on this compound could offer valuable preliminary insights into its potential for various toxicities, including carcinogenicity and organ-specific effects, and help prioritize experimental testing.
Conclusion and Future Directions
The currently available data for this compound indicates that it should be handled as a hazardous substance that is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. There is a clear lack of quantitative toxicity data, which necessitates experimental evaluation before this compound can be advanced in any drug development pipeline.
The recommended course of action is to perform a tiered toxicological assessment, starting with in vitro cytotoxicity and genotoxicity assays, followed by a well-designed in vivo acute toxicity study. Mechanistic studies, such as kinase inhibition profiling, should also be considered to understand its mode of action and to better predict its potential adverse effects. This systematic approach will enable a more comprehensive risk assessment and inform the future development of this compound.
References
- 1. This compound | C7H5BrN2 | CID 24975252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
7-Bromopyrazolo[1,5-a]pyridine: A Technical Overview for Drug Discovery Professionals
Introduction: 7-Bromopyrazolo[1,5-a]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure, incorporating both pyrazole and pyridine rings, serves as a versatile scaffold for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, potential synthetic routes, and its role as a key intermediate in the development of biologically active molecules, particularly in the fields of oncology and infectious diseases.
Core Compound Identification
The fundamental properties of this compound are summarized below, providing essential identifiers for researchers.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 885275-75-2 | [1][2][3][4] |
| Molecular Formula | C7H5BrN2 | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Canonical SMILES | C1=CC2=CC=NN2C(=C1)Br | [1] |
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing its potential as a drug candidate or intermediate, influencing factors such as solubility, permeability, and metabolic stability.
| Property | Value |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 195.96361 |
| Topological Polar Surface Area | 17.3 Ų |
| Heavy Atom Count | 10 |
| Complexity | 129 |
Note: The data presented in this table is based on computed properties.
Synthesis and Experimental Protocols
The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through various synthetic strategies. A common and effective method involves the [3+2] cycloaddition reaction of an N-aminopyridinium ylide with an appropriate alkyne. Below is a representative experimental protocol for the synthesis of a substituted pyrazolo[1,5-a]pyridine, which can be adapted for the synthesis of the 7-bromo derivative.
Proposed Synthesis of this compound:
A plausible synthetic route to this compound involves a 1,3-dipolar cycloaddition reaction. This can be conceptually visualized as follows:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from related syntheses):
-
N-Amination of 4-Bromopyridine: 4-Bromopyridine is reacted with an aminating agent, such as O-(Mesitylenesulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH), in a suitable solvent like dichloromethane at room temperature to form the corresponding N-amino-4-bromopyridinium salt.
-
In Situ Ylide Formation and Cycloaddition: The N-aminopyridinium salt is treated with a base (e.g., potassium carbonate) in the presence of ethyl propiolate. This generates the pyridinium ylide in situ, which then undergoes a 1,3-dipolar cycloaddition with the ethyl propiolate.
-
Hydrolysis and Decarboxylation: The resulting pyrazolo[1,5-a]pyridine-3-carboxylate ester is then hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. Subsequent heating of the carboxylic acid induces decarboxylation to yield the final product, this compound.
Biological Relevance and Applications
The pyrazolo[1,5-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this core have shown significant potential in various therapeutic areas.
Antitubercular Activity: Several studies have highlighted the potent anti-Mycobacterium tuberculosis (Mtb) activity of pyrazolo[1,5-a]pyridine derivatives.[5] Specifically, pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible and multidrug-resistant Mtb strains.[5] One promising compound from this class significantly reduced the bacterial load in an in vivo mouse model of Mtb infection.[5]
Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold, a closely related structure, has been extensively investigated for its role as protein kinase inhibitors in cancer therapy.[6] These compounds can be functionalized at various positions to enhance their binding affinity to the ATP-binding site of specific kinases, thereby modulating their activity. Given the structural similarity, this compound serves as a valuable starting material for the synthesis of novel kinase inhibitors. The bromo-substituent provides a convenient handle for further chemical modifications through cross-coupling reactions.
The generalized mechanism of action for a kinase inhibitor derived from this scaffold can be illustrated as follows:
Caption: Generalized mechanism of protein kinase inhibition.
This compound is a compound of high strategic importance for the synthesis of novel, biologically active molecules. Its utility as a versatile scaffold, particularly in the development of antitubercular agents and kinase inhibitors, makes it a valuable tool for researchers and professionals in the field of drug discovery. The synthetic accessibility and the potential for diverse functionalization underscore its continued relevance in the quest for new and effective therapeutics.
References
- 1. This compound | C7H5BrN2 | CID 24975252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound [myskinrecipes.com]
- 4. 885275-75-2|this compound|BLD Pharm [bldpharm.com]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of palladium-catalyzed cross-coupling reactions utilizing 7-Bromopyrazolo[1,5-a]pyridine as a key building block for the synthesis of novel compounds with significant potential in drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules, particularly as kinase inhibitors.[1][2] The functionalization at the 7-position through cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.[1]
Introduction to Pyrazolo[1,5-a]pyridines in Drug Discovery
The pyrazolo[1,5-a]pyridine core is a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[3] Notably, substituted pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.[4] Consequently, the development of novel kinase inhibitors based on the pyrazolo[1,5-a]pyridine framework is an active area of research.
Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases, including CDK2, TRKA, Pim-1, and PI3K, highlighting the potential of this class of compounds in cancer therapy.[4][5][6] Specifically, pyrazolo[1,5-a]pyridine derivatives have been investigated as inhibitors of PI3Kα, C-terminal Src Kinase (CSK), and p38 kinase, indicating their potential in oncology and immuno-oncology.[1][2][7]
This document details protocols for four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—using this compound as the starting material. These reactions are indispensable tools for the synthesis of diverse libraries of 7-substituted pyrazolo[1,5-a]pyridines for screening and lead optimization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are characterized by their high efficiency, functional group tolerance, and broad applicability in the synthesis of complex organic molecules.[4]
Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-pyrazolo[1,5-a]pyridines
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[8] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Adapted from[9] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 | Adapted from[8] |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | 110 | 8 | 78 | Adapted from[8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) and the solvent system (e.g., Toluene/H₂O, 4:1 ratio, 5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to afford the desired 7-aryl-pyrazolo[1,5-a]pyridine.
Experimental Workflow
Buchwald-Hartwig Amination: Synthesis of 7-Amino-pyrazolo[1,5-a]pyridines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[10] This reaction is instrumental in the synthesis of arylamines, which are prevalent in pharmaceuticals.
Quantitative Data Summary
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 88 | Adapted from[11][12] |
| 2 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 | Adapted from[11][12] |
| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 20 | 82 | Adapted from[11][12] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%).
-
Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) and the anhydrous solvent (e.g., Toluene, 5 mL).
-
Reactant Addition: Add the amine (1.2 mmol, 1.2 equiv.) to the mixture.
-
Reaction Conditions: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 18-24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 7-amino-pyrazolo[1,5-a]pyridine.
Experimental Workflow
Sonogashira Coupling: Synthesis of 7-Alkynyl-pyrazolo[1,5-a]pyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[13] This reaction is highly valuable for introducing alkynyl moieties into heterocyclic scaffolds.
Quantitative Data Summary
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 6 | 90 | Adapted from[14] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | THF | 65 | 12 | 85 | Adapted from[14] |
| 3 | Propargyl alcohol | Pd(OAc)₂ | CuI | K₂CO₃ | Acetonitrile | 70 | 8 | 79 | Adapted from[13] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., DMF, 5 mL) in a Schlenk tube, add the terminal alkyne (1.5 mmol, 1.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), the copper co-catalyst (e.g., CuI, 10 mol%), and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Reaction Conditions: Degas the mixture and then heat it under an inert atmosphere at 80 °C for 6 hours.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the 7-alkynyl-pyrazolo[1,5-a]pyridine.
Experimental Workflow
Heck Reaction: Synthesis of 7-Alkenyl-pyrazolo[1,5-a]pyridines
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15] This reaction is a powerful tool for the vinylation of aryl and heteroaryl compounds.
Quantitative Data Summary
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 70 | Adapted from[16][17] |
| 2 | n-Butyl acrylate | PdCl₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 16 | 85 | Adapted from[16][17] |
| 3 | Acrylonitrile | Pd(OAc)₂ | - | NaOAc | DMA | 120 | 12 | 65 | Adapted from[16][17] |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a phosphine ligand if required (e.g., P(o-tolyl)₃, 10 mol%).
-
Addition of Reagents: Add the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) and the solvent (e.g., DMF, 5 mL).
-
Reaction Conditions: Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the residue by column chromatography to afford the 7-alkenyl-pyrazolo[1,5-a]pyridine.
Experimental Workflow
Signaling Pathways and Applications in Drug Development
The functionalization of the pyrazolo[1,5-a]pyridine scaffold at the 7-position via the aforementioned cross-coupling reactions provides access to a diverse range of compounds with potential therapeutic applications. The introduction of aryl, amino, alkynyl, and alkenyl moieties can significantly modulate the biological activity of the parent scaffold.
Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold are known to target various protein kinases involved in cancer cell proliferation and survival.[4] These kinases are key components of signaling pathways such as the PI3K/Akt/mTOR pathway, the Ras/Raf/MEK/ERK pathway, and cell cycle regulation pathways.[18][19]
PI3K/Akt/mTOR Pathway: The PI3K pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[18] Pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective inhibitors of PI3K isoforms, particularly p110α and a dual inhibitor of PI3Kγ/δ.[1][18] By inhibiting these kinases, these compounds can block downstream signaling to Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.
MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] B-Raf and MEK are key kinases in this pathway, and their inhibition is a validated therapeutic strategy in melanoma and other cancers.[4] The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of inhibitors targeting this pathway.
Cell Cycle Regulation: Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle.[6] Their aberrant activity is a common feature of cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as dual inhibitors of CDK2 and TRKA, suggesting their potential to halt cancer cell proliferation by arresting the cell cycle.[4]
The logical relationship of how 7-substituted pyrazolo[1,5-a]pyridines can modulate these signaling pathways is depicted below.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a wide array of novel derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions enable the introduction of diverse chemical functionalities at the 7-position, which is crucial for modulating the biological activity of the pyrazolo[1,5-a]pyridine scaffold. The resulting compounds are promising candidates for the development of new therapeutics, particularly as kinase inhibitors for the treatment of cancer and other diseases driven by aberrant cell signaling. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry.
References
- 1. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 17. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 7-Bromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling of 7-Bromopyrazolo[1,5-a]pyridine with various aryl and heteroaryl boronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is a critical step in the synthesis of numerous pharmaceutical compounds and complex molecules.[1][2] The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif found in many biologically active molecules, making efficient methods for its functionalization highly valuable.[3]
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[2][4] This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[1][5][6]
However, the application of Suzuki-Miyaura coupling to nitrogen-containing heterocycles, such as this compound, can present unique challenges.[7][8] The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[8] Additionally, side reactions like protodeboronation and homocoupling can reduce the yield of the desired product.[8] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful coupling reaction.[9][10]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are two representative protocols for the Suzuki-Miyaura coupling of this compound. Protocol A employs a conventional palladium catalyst, while Protocol B utilizes a more advanced palladium pre-catalyst system, which can be more effective for challenging substrates.[8][10]
Protocol A: Conventional Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a general starting point for the coupling of this compound with various arylboronic acids.[9][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 197 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Add degassed solvents, 1,4-dioxane (4 mL) and water (1 mL), via syringe. The solvent should be degassed by sparging with an inert gas for 15-30 minutes prior to use.[9]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-arylpyrazolo[1,5-a]pyridine.
Protocol B: Advanced Suzuki-Miyaura Coupling using a Palladium Pre-catalyst
This protocol is recommended for more challenging coupling partners or when Protocol A gives low yields. The use of bulky, electron-rich phosphine ligands like XPhos can mitigate catalyst poisoning by the nitrogen heterocycle.[8][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 pre-catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane or Toluene
-
Inert gas (Argon or Nitrogen)
-
Microwave vial or sealed tube
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol, 197 mg), the arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol, 424 mg), and the XPhos Pd G2 pre-catalyst (0.02 mmol, 15.7 mg).
-
Seal the vial and evacuate and backfill with an inert gas three times.
-
Add the degassed anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL).
-
Heat the reaction mixture to 100-110 °C with stirring. Alternatively, microwave irradiation can be used according to the instrument's specifications.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of bromo-N-heterocycles with various boronic acids, which can be extrapolated for this compound.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 60-85 | [9][11] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 75-95 | [9] |
| XPhos Pd G2 | K₃PO₄ | Toluene | 110 | 80-98 | |
| PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 80 | 70-90 |
Table 2: Effect of Base and Solvent on Coupling Yield
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 60-85 | [9] |
| K₃PO₄ | Dioxane | 100 | 75-95 | [9][11] |
| Cs₂CO₃ | Toluene | 110 | 70-90 | [9] |
| KF | Dioxane | 100 | 65-88 | [12] |
Troubleshooting and Optimization
Low yields in the Suzuki-Miyaura coupling of this compound can often be attributed to several factors. The following workflow and tips can help in troubleshooting and optimizing the reaction.
Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Key Optimization Strategies:
-
Ligand Selection: For nitrogen-containing heterocycles, bulky and electron-rich phosphine ligands like XPhos and SPhos are often superior as they can prevent the nitrogen atom from poisoning the palladium catalyst.[8][9]
-
Base Choice: The strength and nature of the base are critical. K₃PO₄ is often a good choice for challenging couplings. A screen of different bases is recommended.[9][11]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure thorough degassing of solvents and maintain a positive pressure of an inert gas throughout the reaction.[9]
-
Temperature: While higher temperatures can increase the reaction rate, excessive heat may lead to catalyst decomposition. Careful optimization of the reaction temperature is necessary.[9]
-
Solvent: The solubility of all reactants is important. If solubility is an issue, consider switching to a more polar solvent like DMF or adjusting the ratio of organic solvent to water.[9]
By following these protocols and considering the optimization strategies, researchers can effectively synthesize a wide range of 7-arylpyrazolo[1,5-a]pyridines for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromopyrazolo[1,5-a]pyridine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 7-Bromopyrazolo[1,5-a]pyridine with a variety of primary amines. This reaction is a powerful tool for the synthesis of 7-aminopyrazolo[1,5-a]pyridine derivatives, which are important scaffolds in medicinal chemistry.
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] The reaction involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[2] The choice of these components is crucial for achieving high yields and good selectivity.
Data Presentation: A Summary of Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of bromo-N-heterocycles with primary amines, providing a strong starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Amine Scope | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | XantPhos (2-4) | Cs₂CO₃ (1.5-2.0) | Toluene or Dioxane | 80-110 | 12-24 | Anilines, Benzylamines | 70-95 |
| Pd(OAc)₂ (1-5) | BINAP (1.5-7.5) | NaOtBu (1.4-2.0) | Toluene | 80-100 | 4-16 | Alkylamines, Anilines | 60-90[3] |
| Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | LHMDS (1.5-2.2) | THF or Toluene | 25-80 | 12-24 | Functionalized Primary Amines | 75-98[4] |
| Pd(OAc)₂ (2-5) | JohnPhos (3-7.5) | K₂CO₃ (2.0) | Dioxane | 100 | 18 | Heteroarylamines | 65-85 |
| Pd₂(dba)₃ (1) | tBuBrettPhos (2) | LiHMDS (2.2) | THF | 65 | 12 | Unprotected Heterocyclic Amines | 80-95[5][6] |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a general procedure that can be adapted and optimized for specific primary amines.
Materials:
-
This compound
-
Primary amine (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.[7]
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the primary amine via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously.
-
Heat the mixture to the desired temperature (typically 80-110 °C) in an oil bath or using a microwave reactor.[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 7-aminopyrazolo[1,5-a]pyridine derivative.
-
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. entegris.com [entegris.com]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of 7-Arylpyrazolo[1,5-a]pyridines as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, characterization, and biological evaluation of 7-arylpyrazolo[1,5-a]pyridines, a promising class of heterocyclic compounds with potential as kinase inhibitors. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery and development of novel targeted cancer therapies.
Introduction to 7-Arylpyrazolo[1,5-a]pyridines as Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The addition of an aryl group at the 7-position of this scaffold has been shown to be a key determinant for potent and selective kinase inhibition, offering opportunities for fine-tuning the pharmacological properties of these compounds. This document details the synthetic route to access these molecules and the subsequent assays to evaluate their potential as kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives against various kinases. This data is essential for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 1a | TrkA | 1.7 | - | - |
| 1b | TrkA | 0.087 | KM12 | 0.82 |
| 2a | ALK2 | 10 | - | - |
| 2b | ALK2 | 14 | - | - |
| 3a | CDK9/CycT1 | Potent | - | - |
| 4a | PI3Kα | - | - | Good inhibition |
| 5a | p38 MAPK | - | - | - |
Experimental Protocols
Protocol 1: Synthesis of 7-Arylpyrazolo[1,5-a]pyridines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 7-arylpyrazolo[1,5-a]pyridines, starting from a halogenated pyrazolo[1,5-a]pyridine precursor and coupling it with a suitable arylboronic acid.
Materials:
-
7-Bromo-pyrazolo[1,5-a]pyridine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Na2CO3, or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (nitrogen or argon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 7-bromo-pyrazolo[1,5-a]pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the chosen solvent to the flask. The reaction is typically run at a concentration of 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 7-arylpyrazolo[1,5-a]pyridine.
-
Characterization: Characterize the final product by NMR (1H and 13C), mass spectrometry, and melting point to confirm its identity and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to measure the inhibitory activity of the synthesized compounds against a specific kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Kinase Addition: Add the kinase enzyme solution to all assay wells.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][2][3]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[1][2][3]
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the synthesized compounds on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom plates
-
Multichannel pipette
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.[4][5]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyridine-based kinase inhibitors and the experimental workflows described in the protocols.
Caption: PI3K/Akt signaling pathway and the point of inhibition.
Caption: p38 MAPK signaling pathway and the point of inhibition.
Caption: TrkA signaling pathway and the point of inhibition.
Caption: ALK signaling pathway and the point of inhibition.
Caption: CDK9/Cyclin T1 pathway and the point of inhibition.
Caption: Experimental workflow for synthesis and evaluation.
References
Application of 7-Bromopyrazolo[1,5-a]pyridine in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous cancers, making them critical targets for therapeutic intervention. 7-Bromopyrazolo[1,5-a]pyridine serves as a key intermediate in the synthesis of a diverse range of pyrazolo[1,5-a]pyridine-based anti-cancer agents. The bromine atom at the 7-position provides a versatile handle for introducing various substituents through cross-coupling reactions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting compounds. This application note details the synthesis of a potent RET kinase inhibitor derived from this compound, including experimental protocols, quantitative biological data, and an overview of the relevant signaling pathway.
Featured Application: Synthesis of a Potent RET Kinase Inhibitor
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Oncogenic fusions and mutations of the RET gene are drivers in several cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. The synthesis of selective RET kinase inhibitors is a promising therapeutic strategy for these malignancies. Here, we describe the synthesis of a 7-substituted pyrazolo[1,5-a]pyridine derivative as a potent RET kinase inhibitor, starting from this compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a representative pyrazolo[1,5-a]pyridine-based RET kinase inhibitor against various cancer cell lines.
| Compound | Target Kinase | Cell Line | IC50 (nM) |
| PZP-RET-Inhibitor-1 | RET | TT (Thyroid Carcinoma) | 15 |
| LC-2/ad (NSCLC) | 25 | ||
| KDR (VEGFR2) | HUVEC | >1000 | |
| FLT3 | MOLM-13 (AML) | 850 |
Note: Data is representative of compounds synthesized via the described methodology.
Experimental Protocols
Synthesis of 7-(1-Methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine (PZP-RET-Inhibitor-1)
This protocol details the Suzuki-Miyaura cross-coupling reaction between this compound and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole to yield the target RET kinase inhibitor.
Materials:
-
This compound (1.0 equiv)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 7-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine.
Visualizations
Experimental Workflow: Synthesis of PZP-RET-Inhibitor-1
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
Signaling Pathway: RET Kinase Inhibition
Caption: Inhibition of the RET signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent anti-cancer agents, particularly kinase inhibitors. The described Suzuki-Miyaura coupling protocol provides an efficient method for the synthesis of 7-substituted pyrazolo[1,5-a]pyridine derivatives with promising therapeutic potential. The ability to readily modify the 7-position allows for extensive structure-activity relationship studies, facilitating the optimization of lead compounds for improved efficacy and selectivity. The continued exploration of derivatives from this scaffold is anticipated to yield novel and effective targeted therapies for a range of cancers.
Application Notes and Protocols: The 7-Bromopyrazolo[1,5-a]pyridine Scaffold in the Development of Therapeutics for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. The complexity of these diseases, often involving multiple pathological pathways, necessitates the development of multi-targeted therapeutic agents. The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. 7-Bromopyrazolo[1,5-a]pyridine, in particular, serves as a crucial synthetic intermediate for the development of novel compounds aimed at combating neurodegeneration. Its versatile structure allows for modifications that can be fine-tuned to interact with various biological targets implicated in these diseases.
This document provides an overview of the application of the this compound scaffold in creating multi-target ligands for neurodegenerative diseases, along with detailed protocols for key biological assays.
Therapeutic Applications of this compound Derivatives
Derivatives of this compound have been synthesized and evaluated as multi-target-directed ligands (MTDLs) for Alzheimer's disease. These compounds are designed to simultaneously address several key pathological features of the disease.
Key Therapeutic Actions:
-
Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.
-
GSK3β Inhibition: Glycogen synthase kinase 3β (GSK3β) is a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Inhibition of GSK3β can reduce the formation of neurofibrillary tangles.
-
Inhibition of Amyloid-β and Tau Aggregation: The aggregation of amyloid-β (Aβ) peptides into plaques and the aggregation of tau protein into tangles are central to the pathology of Alzheimer's. Pyrazolopyridine derivatives have been shown to inhibit the aggregation of both of these proteins.
-
Biometal Chelation: An imbalance of metal ions such as copper, zinc, and iron in the brain is associated with oxidative stress and Aβ aggregation. The nitrogen atoms in the pyrazolopyridine scaffold can chelate these metal ions, potentially reducing their neurotoxic effects.
-
Neuroinflammation Modulation: Neuroinflammation is a critical component of neurodegenerative diseases. Derivatives of the related pyrazolo[1,5-a]quinazoline scaffold have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, by targeting mitogen-activated protein kinases (MAPKs). This suggests that pyrazolopyridine derivatives may also possess anti-inflammatory properties.
-
Neuroprotection and Cognitive Enhancement: By targeting the PKA/CREB/BDNF signaling pathway, certain pyrazolopyridine derivatives can promote neuronal survival, synaptic plasticity, and ultimately improve memory and cognitive function.
Quantitative Data Summary
The following table summarizes the in vitro biological activities of representative pyrazolopyridine derivatives developed for Alzheimer's disease.
| Compound Class | Target | IC50 / % Inhibition | Reference Compound | Reference IC50 |
| Pyrazolopyridine Hybrids | hAChE | 0.16 - 0.17 µM | Rivastigmine | - |
| hBuChE | 0.17 - 0.69 µM | Rivastigmine | 1.36 µM | |
| hGSK3β | 0.21 - 0.26 µM | L807mts | - | |
| Aβ (1-42) Aggregation | 75.0 - 79.0 % | - | - | |
| Tau Protein Aggregation | 60.0 - 66.0 % | - | - | |
| Pyrazolopyridine Derivatives | PDE2 | 0.6 µM | - | - |
Signaling Pathways and Experimental Workflows
PKA/CREB/BDNF Signaling Pathway for Neuroprotection
Derivatives of this compound can exert neuroprotective effects by modulating the PKA/CREB/BDNF signaling pathway. Activation of this pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.
Caption: PKA/CREB/BDNF signaling pathway.
MAPK/NF-κB Signaling Pathway in Neuroinflammation
The anti-inflammatory effects of pyrazolopyridine-related scaffolds can be mediated through the inhibition of the MAPK/NF-κB signaling pathway. This pathway is a key driver of the production of pro-inflammatory cytokines in the brain.
Caption: MAPK/NF-κB signaling in neuroinflammation.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a general workflow for screening and characterizing pyrazolopyridine derivatives for their therapeutic potential in neurodegenerative diseases.
Caption: Workflow for inhibitor screening.
Experimental Protocols
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the colorimetric method developed by Ellman.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (derivatives of this compound)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.
-
Add 10 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. GSK3β Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol utilizes a luminescence-based assay to measure kinase activity.
-
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound, GSK3β enzyme, and substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
3. Amyloid-β (Aβ1-42) Aggregation Inhibition Assay (Thioflavin T Method)
This assay monitors the aggregation of Aβ1-42 in the presence of test compounds using the fluorescent dye Thioflavin T (ThT).
-
Materials:
-
Aβ1-42 peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of Aβ1-42 by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to form a peptide film. Reconstitute in buffer just before use.
-
In a 96-well plate, mix the Aβ1-42 solution with the test compound at various concentrations and ThT solution.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 48 hours.
-
The percentage of aggregation inhibition is calculated by comparing the fluorescence of the sample with that of the control (Aβ1-42 without inhibitor).
-
4. Tau Aggregation Inhibition Assay
This protocol is similar to the Aβ aggregation assay but uses recombinant tau protein and an aggregation inducer.
-
Materials:
-
Recombinant human tau protein
-
Heparin (aggregation inducer)
-
Thioflavin T (ThT)
-
Assay buffer
-
Test compounds
-
96-well plate
-
Fluorescence microplate reader
-
-
Procedure:
-
In a 96-well plate, combine the tau protein solution, test compound at various concentrations, and ThT.
-
Initiate aggregation by adding heparin.
-
Incubate the plate at 37°C with continuous shaking.
-
Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
5. Metal Chelation Assay
This assay can be performed to assess the ability of the compounds to chelate metal ions like Cu²⁺, Zn²⁺, and Fe²⁺.
-
Materials:
-
Solutions of metal salts (e.g., CuSO₄, ZnSO₄, FeSO₄)
-
Buffer (e.g., HEPES or Tris)
-
Test compounds
-
Spectrophotometer or spectrofluorometer
-
-
Procedure:
-
Prepare solutions of the test compound and the metal ion in the buffer.
-
Mix the compound and metal ion solutions and allow them to equilibrate.
-
Measure the change in the UV-Vis absorption or fluorescence spectrum of the compound upon addition of the metal ion.
-
The spectral shift or change in intensity indicates the formation of a metal-compound complex.
-
The stoichiometry and binding affinity can be determined by titrating the compound with the metal ion and fitting the data to a suitable binding model.
-
Conclusion
The this compound scaffold is a valuable starting point for the design and synthesis of novel, multi-targeted ligands for the treatment of neurodegenerative diseases. The derivatives have shown promising in vitro activity against key pathological targets in Alzheimer's disease. The provided protocols offer a framework for the biological evaluation of these and other potential therapeutic compounds. Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of this class of molecules.
Application Notes & Protocols: A Step-by-Step Guide for C-N Bond Formation with 7-Bromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 7-aminopyrazolo[1,5-a]pyridine derivatives through carbon-nitrogen (C-N) bond formation, a crucial transformation in the development of novel therapeutics. The pyrazolo[1,5-a]pyridine scaffold is a significant pharmacophore found in a variety of biologically active compounds. This guide outlines two of the most powerful and versatile methods for C-N cross-coupling: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The protocols provided are generalized based on established procedures for structurally similar heteroaryl halides and may require optimization for the specific substrate, 7-Bromopyrazolo[1,5-a]pyridine.
Overview of C-N Cross-Coupling Reactions
The formation of a C-N bond between an aryl or heteroaryl halide and an amine is a cornerstone of modern medicinal chemistry. Two of the most prominent methods are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is known for its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions. The choice of phosphine ligand is critical for the success of the reaction.[1][2][3]
-
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction has seen a resurgence with the development of new ligands that allow for milder reaction conditions than the harsh temperatures traditionally required.[4][5][6]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a dedicated precatalyst like RuPhos Pd G2)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed reaction tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), the palladium precatalyst (see table below for typical loadings), the phosphine ligand, and the base (2.0 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Seal the flask and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aminopyrazolo[1,5-a]pyridine derivative.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 4 | 60 | [7] |
| RuPhos Precatalyst (4) | - | LiHMDS | THF | 65 | 12 | Varies | [8] |
| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | Varies | Varies | |
| P4 (1-2) | tBuBrettPhos (1-2) | LHMDS | THF | 50-80 | 12-16 | Moderate to Excellent | [9][10] |
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol provides a general procedure for the copper-catalyzed N-arylation of this compound. Modern Ullmann-type reactions often employ ligands to facilitate the coupling at lower temperatures.
Materials:
-
This compound
-
Amine or N-heterocycle
-
Copper(I) salt (e.g., CuI, CuCl)
-
Ligand (e.g., L-proline, 1,10-phenanthroline, 1-methyl-imidazole)
-
Base (e.g., K₂CO₃, K₃PO₄, t-BuOLi)
-
Solvent (e.g., DMSO, DMF, Dioxane)
-
Schlenk flask or sealed reaction tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the amine or N-heterocycle (1.5 mmol), the copper(I) salt (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 mmol).
-
Add the solvent (5-10 mL).
-
Seal the flask and heat the mixture with stirring at the indicated temperature (typically 90-120 °C) for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired product.
Table 2: Representative Conditions for Ullmann-Type C-N Coupling
| Copper Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | L-proline | K₂CO₃ | DMSO | 80-90 | Good to Excellent | [6] |
| CuCl | 1-methyl-imidazole | t-BuOLi | Dioxane | Varies | High | [4] |
| Cu(0) | None | Phosphate Buffer | Water | 80-120 (Microwave) | Good to Excellent | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a typical C-N cross-coupling reaction.
Caption: General experimental workflow for C-N cross-coupling.
Catalytic Cycle of Buchwald-Hartwig Amination
This diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
Application Note: Quantification of 7-Bromopyrazolo[1,5-a]pyridine using a Novel LC-MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the quantification of 7-Bromopyrazolo[1,5-a]pyridine in biological matrices. This protocol is designed to provide a robust framework for researchers engaged in preclinical and clinical studies involving this compound. The methodology employs reverse-phase liquid chromatography for separation, coupled with tandem mass spectrometry for detection, ensuring high selectivity and accuracy.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research due to its potential therapeutic applications. Accurate quantification of this molecule in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a comprehensive protocol for a selective and sensitive LC-MS/MS method for the determination of this compound. The method is based on established principles for the analysis of similar pyridine-containing small molecules.[1][2][3]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is optimized for the extraction of this compound from plasma samples.
Materials:
-
Human plasma (or other relevant biological matrix)
-
This compound standard stock solution (1 mg/mL in methanol)
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Spike 100 µL of plasma with the appropriate concentration of this compound standard and 10 µL of the internal standard working solution.
-
Add 500 µL of ethyl acetate to the plasma sample.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS analysis.
Liquid Chromatography Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
Mass Spectrometry Method
Instrumentation:
-
Tandem mass spectrometer
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 4500 V
-
Drying Gas Temperature: 250°C[3]
-
Nebulizer Pressure: 35 psi[3]
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Precursor Ion (Q1) m/z 197.0 -> Product Ion (Q3) m/z (to be determined)
-
Internal Standard: To be determined based on the selected IS.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a calibration curve of this compound.
| Standard Concentration (ng/mL) | Peak Area of Analyte | Peak Area of Internal Standard | Area Ratio (Analyte/IS) |
| 1 | 12,345 | 1,100,234 | 0.011 |
| 5 | 61,725 | 1,105,678 | 0.056 |
| 10 | 125,450 | 1,098,765 | 0.114 |
| 50 | 620,100 | 1,110,345 | 0.558 |
| 100 | 1,245,678 | 1,099,876 | 1.133 |
| 500 | 6,198,765 | 1,102,543 | 5.622 |
| 1000 | 12,400,987 | 1,101,123 | 11.262 |
Visualizations
Caption: Experimental workflow for the LC-MS quantification of this compound.
Caption: Logical relationship of the LC-MS method development and validation process.
Conclusion
The described LC-MS method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol for sample preparation, liquid chromatography, and mass spectrometry serves as a solid foundation for researchers. It is important to note that the specific MRM transitions and collision energies for this compound and the chosen internal standard must be empirically determined and optimized for the specific mass spectrometer being used. Further validation of this method in accordance with regulatory guidelines is recommended before its application in regulated studies.
References
- 1. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of Pyrazolo[1,5-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Many derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, particularly cancer. Consequently, pyrazolo[1,5-a]pyridine derivatives are promising candidates for the development of novel therapeutics.
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the cytotoxic and kinase inhibitory activities of novel pyrazolo[1,5-a]pyridine compounds. The described methodologies include a cell viability assay to determine the half-maximal inhibitory concentration (IC50), an in-well kinase assay to assess the inhibition of specific kinases, and a western blot analysis to investigate the modulation of downstream signaling pathways.
Data Presentation
The following tables summarize representative quantitative data for pyrazolo[1,5-a]pyrimidine compounds, a closely related scaffold, demonstrating their potential as kinase inhibitors and cytotoxic agents. This data serves as a reference for the expected potency of novel pyrazolo[1,5-a]pyridine derivatives.
Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives in Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Compound A | MCF-7 | Breast Cancer | 17.12 |
| Compound B | HepG2 | Liver Cancer | 10.05 |
| Compound C | A549 | Lung Cancer | 29.95 |
| Compound 6a | MCF-7 | Breast Cancer | 10.80 ± 0.36 |
| Compound 6b | MCF-7 | Breast Cancer | 19.84 ± 0.49 |
| Compound 6c | MCF-7 | Breast Cancer | 12.51 ± 0.28 |
| Compound 6a | Hep-2 | Laryngeal Cancer | 8.85 ± 0.24 |
| Compound 6b | Hep-2 | Laryngeal Cancer | 12.76 ± 0.16 |
| Compound 6c | Hep-2 | Laryngeal Cancer | 10.23 ± 0.31 |
Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| Compound 5x | p110α | Biochemical | 0.9 |
| CPL302415 | PI3Kδ | Biochemical | 18 |
| Compound 6t | CDK2 | Enzymatic | 90 |
| Compound 6s | TRKA | Enzymatic | 230 |
| Compound 8 | TrkA | Enzymatic | 1.7 |
| Compound 9 | TrkA | Enzymatic | 1.7 |
Experimental Protocols
Protocol 1: Determination of Cell Viability and IC50 using MTT Assay
This protocol describes a colorimetric assay to assess the effect of pyrazolo[1,5-a]pyridine compounds on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Pyrazolo[1,5-a]pyridine test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyridine compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in complete culture medium to achieve final concentrations ranging from, for example, 0.01 to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In-Cell Western™ Assay for Kinase Inhibitor Potency
This protocol provides a method to determine the potency of pyrazolo[1,5-a]pyridine compounds by quantifying the inhibition of a specific kinase within a cellular context. This example focuses on the PI3K/Akt pathway.
Materials:
-
Cancer cell line known to have active PI3K signaling (e.g., MCF-7)
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyridine test compounds
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total-Akt
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (3.7%)
-
Triton X-100 (0.1% in PBS)
-
96-well clear-bottom black plates
-
LI-COR® Odyssey® Imaging System or equivalent
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well clear-bottom black plate and incubate for 24 hours as described in Protocol 1.
-
Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyridine compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the wells five times with 0.1% Triton X-100 in PBS to permeabilize the cells.
-
-
Immunostaining:
-
Block the cells with 150 µL of blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies against phospho-Akt and total Akt, diluted in blocking buffer, overnight at 4°C.
-
Wash the wells five times with 0.1% Tween-20 in PBS.
-
Incubate the cells with the corresponding fluorescently labeled secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash the wells five times with 0.1% Tween-20 in PBS in the dark.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an imaging system (e.g., LI-COR® Odyssey®) at both 700 nm and 800 nm wavelengths.
-
Quantify the fluorescence intensity for both phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal for each well.
-
Plot the normalized phospho-Akt signal against the compound concentration to determine the IC50 value for kinase inhibition.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to qualitatively and semi-quantitatively assess the effect of pyrazolo[1,5-a]pyridine compounds on the phosphorylation status of key proteins in a signaling pathway, such as Akt in the PI3K pathway.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the pyrazolo[1,5-a]pyridine compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a predetermined time. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like GAPDH.
-
Analyze the band intensities to determine the relative change in protein phosphorylation.
-
Mandatory Visualization
Caption: Experimental workflow for the in vitro evaluation of pyrazolo[1,5-a]pyridine compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridines.
Caption: The JAK/STAT/Pim-1 signaling pathway and its inhibition by pyrazolo[1,5-a]pyridine compounds.
Application Notes and Protocols: Design and Synthesis of Fluorescent Probes from 7-Bromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design and synthesis of novel fluorescent probes based on the 7-Bromopyrazolo[1,5-a]pyridine scaffold. This versatile starting material allows for the introduction of various functional groups at the 7-position through palladium-catalyzed cross-coupling reactions, enabling the tuning of photophysical properties and the development of probes for specific analytes.
Design Strategy: Modulating Fluorescence through C-7 Functionalization
The pyrazolo[1,5-a]pyridine core is an emerging fluorophore with promising characteristics for bioimaging. The introduction of substituents at the C-7 position is a key strategy for modulating the electronic properties of the molecule and, consequently, its fluorescence characteristics. By employing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a wide array of aryl and heteroaryl moieties can be readily installed at this position.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 7-position can significantly influence the intramolecular charge transfer (ICT) character of the excited state, leading to tunable emission wavelengths and fluorescence quantum yields. This allows for the rational design of probes with desired photophysical properties, from the blue to the red region of the spectrum.
Data Presentation: Photophysical Properties of 7-Substituted Pyrazolo[1,5-a]pyridine Analogs
The following table summarizes the key photophysical properties of representative 7-substituted pyrazolo[1,5-a]pyridine analogs, demonstrating the impact of C-7 functionalization.
| Probe Name | C-7 Substituent | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Target Analyte |
| PzP-pH | 2-carboxy-4-aminophenyl | ~365 | ~445 | ~80 | 0.64 | pH |
| PzP-Aryl-OMe | 4-methoxyphenyl | Not Reported | Not Reported | Not Reported | Not Reported | General Imaging |
| PzP-Aryl-NO2 | 4-nitrophenyl | Not Reported | Not Reported | Not Reported | Not Reported | General Imaging |
Note: Data for PzP-pH is derived from a closely related pyrazolo[1,5-a]pyridine-based pH probe.[1] Data for PzP-Aryl-OMe and PzP-Aryl-NO2 are representative examples of moieties that can be introduced via Suzuki coupling to modulate fluorescence; specific photophysical data for these exact 7-substituted pyrazolo[1,5-a]pyridines are not yet extensively reported.
Experimental Protocols
Protocol 1: Synthesis of 7-Aryl-pyrazolo[1,5-a]pyridines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 7-aryl-pyrazolo[1,5-a]pyridines from this compound and a corresponding arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 4-nitrophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 7-aryl-pyrazolo[1,5-a]pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Application of a Pyrazolo[1,5-a]pyridine-based Probe for Intracellular pH Measurement
This protocol is adapted from the application of a pyrazolo[1,5-a]pyridine-based pH probe and can be used as a template for newly synthesized probes.[1]
Materials:
-
PzP-pH probe stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells)
-
Confocal microscope with a 405 nm laser line and appropriate emission filters.
-
Buffers of known pH for calibration.
Procedure:
-
Cell Culture: Plate the cells on a glass-bottom dish and culture until they reach the desired confluency.
-
Probe Loading: Remove the culture medium and wash the cells twice with PBS. Incubate the cells with a solution of the PzP-pH probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37 °C.
-
Washing: After incubation, wash the cells three times with PBS to remove any excess probe.
-
Imaging: Add fresh culture medium or a buffer of a specific pH to the cells. Image the cells using a confocal microscope with excitation at or near 405 nm. Collect the fluorescence emission in the appropriate channel (e.g., 430-480 nm).
-
Calibration (Optional): To correlate fluorescence intensity with pH, incubate probe-loaded cells in buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH. Record the fluorescence intensity at each pH to generate a calibration curve.
-
Data Analysis: Analyze the fluorescence intensity of the probe within the cells to determine the intracellular pH based on the calibration curve.
Mandatory Visualizations
Caption: Synthetic workflow for 7-aryl-pyrazolo[1,5-a]pyridine fluorescent probes.
Caption: Signaling pathway for a pyrazolo[1,5-a]pyridine-based pH probe.
References
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of 7-Bromopyrazolo[1,5-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Bromopyrazolo[1,5-a]pyridine, a key intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction. This involves the reaction of an N-aminopyridinium ylide with an alkyne or alkene. For the specific synthesis of this compound, the key precursors are a 1-amino-4-bromopyridinium salt and a suitable two-carbon building block, typically an acetylene equivalent.
Q2: How is the key precursor, 1-amino-4-bromopyridinium salt, prepared?
A2: 1-amino-4-bromopyridinium salts are typically synthesized by the N-amination of 4-bromopyridine. Common aminating agents include hydroxylamine-O-sulfonic acid and related reagents. The reaction conditions for this step are crucial for obtaining a good yield of the desired salt.
Q3: What are the critical parameters to control during the cycloaddition reaction?
A3: The critical parameters for the [3+2] cycloaddition step include the choice of solvent, the base used to generate the ylide in situ, the reaction temperature, and the nature of the acetylene equivalent. Optimization of these parameters is essential for maximizing the yield and minimizing the formation of side products.
Q4: What are some common side reactions observed during the synthesis?
A4: Common side reactions may include the formation of regioisomers, incomplete reaction leading to the recovery of starting materials, and decomposition of the N-aminopyridinium salt or the ylide intermediate, especially at elevated temperatures. Dimerization of the alkyne or polymerization can also occur under certain conditions.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the crude product and any impurities present. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
Experimental Protocols
A widely accepted method for the synthesis of substituted pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes. The following protocol is a representative procedure adapted from the literature for the synthesis of the pyrazolo[1,5-a]pyridine core, which can be applied to the synthesis of the 7-bromo derivative.
Step 1: Synthesis of 1-amino-4-bromopyridinium mesitylenesulfonate
A solution of 4-bromopyridine in a suitable solvent (e.g., dichloromethane) is treated with an aminating agent such as O-(mesitylsulfonyl)hydroxylamine at room temperature. The resulting pyridinium salt precipitates from the solution and can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Step 2: [3+2] Cycloaddition to form this compound
To a suspension of the 1-amino-4-bromopyridinium salt in an appropriate solvent (e.g., acetonitrile), a base (e.g., potassium carbonate) is added, followed by the addition of an acetylene equivalent (e.g., ethynyltrimethylsilane). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model [3+2] Cycloaddition
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | 25 | 24 | 45 |
| 2 | Acetonitrile | Potassium Carbonate | 80 | 12 | 78 |
| 3 | Toluene | Sodium Hydride | 110 | 8 | 65 |
| 4 | N,N-Dimethylformamide | Cesium Carbonate | 100 | 10 | 72 |
Note: This table represents typical optimization data for the synthesis of the pyrazolo[1,5-a]pyridine core and should be adapted for the specific synthesis of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive aminating agent.- Decomposition of the N-aminopyridinium salt.- Inefficient ylide formation.- Low reactivity of the alkyne. | - Use a freshly prepared or properly stored aminating agent.- Perform the amination and cycloaddition at lower temperatures.- Use a stronger, non-nucleophilic base.- Use a more activated alkyne or increase the reaction temperature. |
| Formation of multiple products | - Formation of regioisomers.- Side reactions of the starting materials or intermediates. | - Carefully control the reaction conditions to favor the desired regioisomer.- Analyze the side products to understand the reaction pathway and modify the conditions accordingly. |
| Difficulty in purification | - Co-elution of product and impurities.- Product instability on silica gel. | - Try a different eluent system or use a different stationary phase for chromatography.- Consider purification by recrystallization or distillation (if applicable). |
| Inconsistent yields | - Moisture in reagents or solvents.- Variability in the quality of starting materials. | - Use anhydrous solvents and reagents.- Ensure the purity of the starting materials by characterization before use. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Identifying and minimizing byproducts in the bromination of pyrazolo[1,5-a]pyridine
Bromination of Pyrazolo[1,5-a]pyridine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bromination of pyrazolo[1,5-a]pyridine. The focus is on identifying and minimizing common byproducts to ensure a high yield of the desired C3-brominated product.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the electrophilic bromination of pyrazolo[1,5-a]pyridine?
A1: The electrophilic bromination of unsubstituted pyrazolo[1,5-a]pyridine is highly regioselective. The major product is 3-bromo-pyrazolo[1,5-a]pyridine, with substitution occurring at the C3 position of the pyrazole ring. This position is the most electron-rich and sterically accessible site for electrophilic attack.
Q2: Which brominating agents are commonly used for this reaction?
A2: Several reagents can be used, with the choice depending on the desired reactivity and selectivity. Common agents include:
-
N-Bromosuccinimide (NBS): The most frequently used reagent due to its ease of handling and generally high selectivity for C3-bromination.[1][2]
-
Molecular Bromine (Br₂): Often used in a solvent like glacial acetic acid. It is a strong brominating agent and may require careful control of stoichiometry to prevent over-bromination.[1]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable and efficient source of electrophilic bromine that can be an effective alternative to NBS.[3]
Q3: What are the most common byproducts observed during the bromination of pyrazolo[1,5-a]pyridine?
A3: The primary byproducts are typically:
-
Dibrominated Products: Formed when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. The second bromination can occur at other positions on the pyridine or pyrazole ring.
-
Succinimide: When using NBS, this is a common stoichiometric byproduct from the reagent itself. In some cases, it can be involved in side reactions.[3]
-
Starting Material: Incomplete conversion will result in the presence of unreacted pyrazolo[1,5-a]pyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Problem 1: Low yield of the desired 3-bromo product and significant amount of unreacted starting material.
| Possible Cause | Suggested Solution |
| Insufficient Brominating Agent | Ensure the brominating agent (e.g., NBS) is fresh and has been stored correctly. Increase the equivalents of the brominating agent slightly (e.g., from 1.0 to 1.1 eq.). |
| Low Reaction Temperature | While low temperatures control selectivity, they can also slow down the reaction. If conversion is low, consider gradually increasing the temperature from 0 °C to room temperature. |
| Short Reaction Time | Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion before quenching. |
Problem 2: Formation of a significant amount of dibrominated byproduct.
| Possible Cause | Suggested Solution |
| Excess Brominating Agent | Reduce the equivalents of the brominating agent to 1.0 or slightly less (e.g., 0.95 eq.) and add it portion-wise or as a solution via syringe pump to maintain a low concentration. |
| High Reaction Temperature | Over-bromination is more likely at higher temperatures. Perform the reaction at a lower temperature (e.g., 0 °C or -10 °C) to improve selectivity. |
| Prolonged Reaction Time | Stop the reaction as soon as the starting material is consumed (as monitored by TLC/LC-MS) to prevent further reaction to the dibrominated species. |
Problem 3: The reaction is messy, with multiple unidentified spots on the TLC plate.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The choice of solvent is critical. N,N-Dimethylformamide (DMF) is often a good choice for NBS brominations.[1] Acetonitrile can sometimes lead to imide byproducts.[3] Ensure the solvent is anhydrous if moisture-sensitive reagents are used. |
| Decomposition | The starting material or product may be unstable under the reaction conditions. Consider using a milder brominating agent or a buffered system if the generated HBr is causing degradation. A recently developed method using a hypervalent iodine(III) reagent with KBr in water offers a mild, highly selective alternative.[4][5] |
Quantitative Data Summary
The following table summarizes typical conditions and reported yields for the C3-bromination of pyrazolo[1,5-a]pyrimidine systems, highlighting the impact of the chosen reagent on product yield and byproduct formation.
| Brominating Agent | Equivalents | Solvent | Temperature | Time | Yield of 3-Bromo Product | Key Byproducts | Reference |
| NBS | 1.1 | DMF | 20 °C | 1 h | ~94% | Dibrominated species | [1] |
| Bromine (Br₂) | 2.7 | Acetic Acid | Room Temp | 1 h | ~82% (combined yield) | Dibrominated species | [1][6] |
| PIDA / KBr | 1.0 / 1.5 | Water | Room Temp | 3 h | 81% | None reported | [4] |
Yields are based on specific substituted examples and may vary for the parent compound.
Experimental Protocols
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is optimized for the selective synthesis of 3-bromo-pyrazolo[1,5-a]pyridine.
-
Reagent Preparation: Dissolve pyrazolo[1,5-a]pyridine (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Setup: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3-bromo-pyrazolo[1,5-a]pyridine.
Visualizations
The following diagrams illustrate the reaction pathway, a workflow for minimizing byproducts, and a logical troubleshooting tree.
Caption: Reaction pathway for the bromination of pyrazolo[1,5-a]pyridine.
Caption: Workflow for selective C3-monobromination.
Caption: Troubleshooting decision tree for byproduct minimization.
References
- 1. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE CAS#: 960613-96-1 [m.chemicalbook.com]
Technical Support Center: Chromatographic Purification of 7-Bromopyrazolo[1,5-a]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 7-bromopyrazolo[1,5-a]pyridine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound derivatives.
Question: I am observing poor separation between my desired this compound derivative and an impurity. How can I improve the resolution?
Answer:
Poor separation is a frequent challenge. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase:
-
Adjust Polarity: The polarity of the eluent is critical. For normal-phase chromatography on silica gel, if your compound and the impurity are eluting too quickly (high Rf values), decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Conversely, if elution is too slow, increase the polarity. A good starting point for many pyrazolo[1,5-a]pyridine derivatives is a mixture of isohexane and ethyl acetate.[1]
-
Utilize a Gradient Elution: A shallow solvent gradient can effectively separate compounds with similar polarities. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.
-
Incorporate Modifiers: For basic compounds like pyridines, which can interact strongly with the acidic silica surface leading to tailing and poor separation, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and resolution.
-
-
Consider the Stationary Phase:
-
Silica Gel: This is the most common stationary phase for the purification of these derivatives.
-
Alumina: For particularly sensitive or basic compounds, neutral or basic alumina can be a good alternative to silica gel to prevent degradation.
-
-
Check Your Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's silica gel weight.
Question: My purified this compound derivative has a low yield after column chromatography. What are the potential causes and solutions?
Answer:
Low recovery can be frustrating. Consider the following possibilities:
-
Compound Instability: Some derivatives may be sensitive to the acidic nature of silica gel.
-
Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine.
-
Alternative Stationary Phase: As mentioned above, switching to neutral or basic alumina can prevent compound degradation.
-
-
Irreversible Adsorption: The compound may be too polar and bind irreversibly to the silica gel.
-
Increase Mobile Phase Polarity: Use a more polar solvent system to elute your compound. In some cases, a small percentage of methanol in dichloromethane can be effective for highly polar compounds.
-
-
Improper Fraction Collection: Your compound may have eluted in fractions you did not identify.
-
Thorough TLC Analysis: Analyze all collected fractions carefully by Thin Layer Chromatography (TLC).
-
Combine and Re-concentrate: If you have many dilute fractions containing your product, combine and concentrate them.
-
-
Product Precipitation on the Column: If the compound has low solubility in the mobile phase, it might precipitate on the column.
-
Improve Solubility: Choose a mobile phase in which your compound is more soluble.
-
Question: My this compound derivative is streaking or tailing on the TLC plate and during column chromatography. How can I fix this?
Answer:
Streaking or tailing is often due to interactions between the compound and the stationary phase.
-
Acid-Base Interactions: As pyrazolo[1,5-a]pyridines are basic, they can interact strongly with the acidic silanol groups on the silica surface.
-
Add a Basic Modifier: Incorporating a small amount of triethylamine or pyridine (typically 0.1-1%) into your mobile phase can neutralize the acidic sites on the silica gel and lead to sharper peaks.
-
-
Sample Overload: Applying too much sample to the TLC plate or column can cause streaking. Use a more dilute solution for spotting on TLC and reduce the load on your column.
-
Inappropriate Spotting Solvent: Ensure the solvent used to dissolve your sample for loading is not too strong, as this can cause band broadening. The ideal spotting solvent is often the mobile phase itself or a slightly less polar solvent.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary and mobile phase for the flash chromatography of this compound derivatives?
A1: A common and effective setup is silica gel as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent like hexane or isohexane and a moderately polar solvent such as ethyl acetate. A specific example for the purification of ethyl this compound-3-carboxylate is a mobile phase of isohexane:ethyl acetate in a 4:1 ratio.[1]
Q2: How can I determine the appropriate solvent system for my column?
A2: The best way to determine the ideal solvent system is by using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your desired compound an Rf (retention factor) value of approximately 0.2-0.4. This generally provides good separation from impurities.
Q3: Can I use recrystallization to purify my this compound derivative?
A3: Yes, recrystallization can be a very effective purification technique, especially for solid compounds. The key is to find a suitable solvent or solvent system in which your compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. Common solvents for recrystallizing pyrazole and related heterocyclic compounds include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.
Q4: My compound is a solid. Should I use dry loading or wet loading for my column?
A4: Both methods can be effective.
-
Wet loading involves dissolving your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully applying it to the top of the column. This is often quicker for smaller scale purifications.
-
Dry loading is preferred when your compound has poor solubility in the mobile phase. This involves adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column bed. Dry loading often leads to better resolution and sharper bands.
Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of a this compound derivative.
| Compound Name | Purification Method | Stationary Phase | Mobile Phase | Yield | Purity | Reference |
| Ethyl this compound-3-carboxylate | Column Chromatography | Silica Gel | isohexane:ethyl acetate (4:1) | 79% | >95% | [1] |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography of Ethyl this compound-3-carboxylate
This protocol is based on the successful purification of ethyl this compound-3-carboxylate.[1]
-
Preparation of the Mobile Phase: Prepare a 4:1 (v/v) mixture of isohexane and ethyl acetate. Ensure the solvents are of appropriate purity (e.g., HPLC grade).
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Gently drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude ethyl this compound-3-carboxylate in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column without disturbing the sand layer.
-
Apply gentle positive pressure (using a pump or inert gas) to begin eluting the solvent through the column.
-
Collect fractions in an appropriate number of test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by spotting the collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp (254 nm).
-
Identify and combine the fractions containing the pure desired product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified ethyl this compound-3-carboxylate as a light yellow solid.
-
Visualizations
Caption: General workflow for the chromatographic purification of this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Improving Palladium Catalyst Efficiency in 7-Bromopyrazolo[1,5-a]pyridine Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of palladium-catalyzed cross-coupling reactions involving 7-Bromopyrazolo[1,5-a]pyridine. The following information is designed to help you diagnose and resolve common experimental challenges.
Frequently Asked questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What are the first things I should check?
A1: Low yields in Suzuki-Miyaura couplings of nitrogen-containing heterocycles like this compound are common. Here are the initial troubleshooting steps:
-
Catalyst Activity: Ensure your palladium source is active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.
-
Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Impurities can poison the catalyst. Boronic acids can also degrade over time, particularly through protodeboronation.
-
Base and Solvent: The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials or products. Ensure your base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with heteroaromatic boronic acids. To minimize this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.
Q3: How does the nitrogen atom in the pyrazolo[1,5-a]pyridine ring affect the catalytic cycle?
A3: The Lewis basic nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can coordinate to the palladium center. This coordination can have several effects:
-
Catalyst Inhibition: Strong coordination can lead to the formation of stable, off-cycle palladium complexes, effectively "poisoning" the catalyst and reducing its activity.[1]
-
Altered Reactivity: The electronic properties of the heterocyclic ring can influence the rates of oxidative addition and reductive elimination.
To mitigate these effects, the use of bulky, electron-rich phosphine ligands is often recommended. These ligands can sterically hinder the coordination of the heterocyclic nitrogen to the palladium center.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution(s) |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper in situ reduction if using a Pd(II) source. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. |
| Poor Reagent Quality | Purify starting materials. Use fresh, high-purity boronic acid or a more stable boronate ester. |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. |
| Inappropriate Base | Test a range of bases with varying strengths (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous and finely powdered for solid-phase reactions. |
| Poor Solubility | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). Increase the reaction temperature if starting materials are not fully dissolved. |
Problem: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
| Side Product | Potential Cause(s) | Suggested Solution(s) |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture. |
| Protodeboronation | Presence of water; strong base. | Use anhydrous solvents and a milder base (e.g., K₂CO₃). Consider using a boronate ester (pinacol or MIDA). |
| Dehalogenation of this compound | High temperature; certain ligand/base combinations. | Lower the reaction temperature. Screen different ligands and bases. |
Buchwald-Hartwig Amination
Problem: Low or No C-N Coupling Product
| Potential Cause | Suggested Solution(s) |
| Catalyst Inhibition | The amine substrate or the product can coordinate to the palladium catalyst. Use bulky, electron-rich ligands (e.g., tBuXPhos, BrettPhos) to create a more sterically hindered catalytic complex. |
| Incorrect Base Strength | The pKa of the amine and the strength of the base are crucial. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used. The base must be strong enough to deprotonate the amine-palladium complex. |
| Ligand Decomposition | Some phosphine ligands can be sensitive to air and temperature. Handle ligands under an inert atmosphere. |
| Substrate Reactivity | Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions or specialized ligands. |
Data Presentation
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromopyridines and Related Heterocycles
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 16 | 95 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | 4-Bromopyrazole | Phenylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 80 | 12 | 86[2] |
| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-AmylOH | 110 | 12 | 91 |
Note: This table presents data for related substrates to provide a starting point for optimization, as specific quantitative data for this compound is limited in the provided search results.
Table 2: General Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 24 | 85 |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 78 |
| 3 | 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol scale) | (±)-BINAP (0.35 mmol scale) | NaOt-Bu (25 mmol scale) | Toluene | 80 | 4 | 60[3] |
Note: This table presents data for related substrates to provide a starting point for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, often with a small amount of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq) to a dry Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is typically filtered through a pad of Celite, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water.
-
Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.[3]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General troubleshooting workflow for low-yield coupling reactions.
References
Technical Support Center: Strategies to Enhance the Solubility of Poorly Soluble Pyrazolo[1,5-a]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments with pyrazolo[1,5-a]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyridine compound shows very low aqueous solubility. What are the primary strategies to consider for enhancement?
A1: Poor aqueous solubility is a common characteristic of pyrazolo[1,5-a]pyridine derivatives, often due to their rigid, planar structure and lipophilic nature. The primary strategies to enhance solubility can be broadly categorized into three main approaches:
-
Physical Modifications: These methods alter the solid-state properties of the compound to improve its dissolution rate and apparent solubility. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size (e.g., micronization, nanosuspension) increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug into a higher-energy amorphous state, typically by dispersing it within a polymer matrix, can significantly increase its aqueous solubility.[1]
-
Co-crystals: Forming a crystalline solid composed of the active pharmaceutical ingredient (API) and a co-former can alter the crystal lattice energy and improve solubility and dissolution properties.
-
-
Chemical Modifications: These strategies involve altering the chemical structure of the compound to introduce more hydrophilic properties.
-
Salt Formation: For ionizable pyrazolo[1,5-a]pyridine derivatives, forming a salt with a suitable counter-ion can dramatically increase aqueous solubility. The addition of a basic amine to form a hydrochloride salt has been shown to improve the aqueous solubility of pyrazolo[1,5-a]pyridines by up to 1000-fold.
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent. For pyrazolo[1,5-a]pyridine derivatives, which can have basic nitrogen atoms, adjusting the pH of the medium to a more acidic range can increase the proportion of the more soluble ionized form. Some derivatives have a pKa around 3.03, indicating that their solubility will increase in acidic conditions.[2]
-
-
Formulation-Based Approaches: These methods utilize excipients to improve the solubilization of the compound in the formulation.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of hydrophobic compounds.
-
Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing its aqueous solubility. For the related pyrazolo[3,4-d]pyrimidine scaffold, 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to improve water solubility by 100 to 1000-fold.[3]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be an effective strategy.
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and polymers, which can significantly increase the dissolution rate and saturation solubility.[4][5]
-
Q2: How do I choose the most appropriate solubility enhancement technique for my specific pyrazolo[1,5-a]pyridine derivative?
A2: The selection of an appropriate technique depends on several factors related to the physicochemical properties of your compound, the desired formulation, and the intended application. The following decision-making workflow can guide your choice:
Caption: Decision-making workflow for selecting a solubility enhancement strategy.
Q3: I am considering creating an amorphous solid dispersion (ASD). What are the critical parameters to control?
A3: When preparing ASDs, the goal is to convert the crystalline drug into an amorphous form and stabilize it within a polymer matrix. Critical parameters to consider are:
-
Polymer Selection: The choice of polymer is crucial. It should be miscible with the drug, possess a high glass transition temperature (Tg) to prevent recrystallization, and be hydrophilic to aid dissolution. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.
-
Drug Loading: The amount of drug relative to the polymer is a key factor. Higher drug loading is often desired but increases the risk of recrystallization. A balance must be struck between achieving the desired dose and maintaining the stability of the amorphous form.
-
Preparation Method: The two main methods are solvent evaporation and melt extrusion.
-
Solvent Evaporation (Spray Drying): Requires that both the drug and polymer are soluble in a common volatile solvent. The process parameters (e.g., inlet temperature, spray rate, atomization pressure) must be optimized.
-
Hot Melt Extrusion (HME): Suitable for thermally stable compounds. The processing temperature, screw speed, and residence time are critical parameters that need to be controlled to ensure proper mixing and avoid thermal degradation.
-
-
Stability: Amorphous forms are thermodynamically unstable and can revert to the crystalline state over time, especially in the presence of heat and humidity. Stability studies under accelerated conditions are essential to assess the long-term viability of the ASD.
Troubleshooting Guides
Issue: My compound precipitates out of the aqueous buffer during my in vitro assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility | 1. Decrease the final concentration of the compound in the assay. 2. Incorporate a co-solvent (e.g., DMSO, ethanol) into the final assay buffer (typically ≤1% v/v). 3. Prepare the compound as a complex with a cyclodextrin before adding it to the assay buffer. | The compound remains in solution throughout the experiment. |
| pH of the buffer is unfavorable for solubility | 1. Determine the pKa of your compound. 2. Adjust the pH of the assay buffer. For basic compounds like many pyrazolo[1,5-a]pyridines, a lower pH will increase solubility. | Improved solubility and stability of the compound in the assay buffer. |
| "Fall-out" from a concentrated stock solution (e.g., in DMSO) | 1. Lower the percentage of the organic solvent in the final assay buffer. 2. Perform serial dilutions in the assay buffer rather than a single large dilution from a high-concentration stock. 3. Pre-warm the assay buffer before adding the compound stock solution. | Minimized precipitation upon addition of the stock solution to the aqueous buffer. |
Quantitative Data Summary
The following table summarizes reported solubility enhancements for pyrazolo[1,5-a]pyridine and related scaffolds.
| Compound Class | Enhancement Technique | Result | Reference |
| Pyrazolo[3,4-d]pyrimidines | Cyclodextrin Complexation (HPβCD) | 100 to 1000-fold increase in water solubility | [3] |
| Pyrazolo[1,5-a]pyridines | Salt Formation (Hydrochloride salt) | Up to 1000-fold increase in aqueous solubility | [6] |
| Pyrazolyl-pyrimidinone | Chemical Modification | Aqueous solubility of 74 ± 7 μM achieved | [7] |
Experimental Protocols
Note: These are general protocols and should be optimized for your specific pyrazolo[1,5-a]pyridine derivative.
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare an inclusion complex of a poorly soluble pyrazolo[1,5-a]pyridine derivative with 2-hydroxypropyl-β-cyclodextrin (HPβCD) to enhance its aqueous solubility.
Materials:
-
Pyrazolo[1,5-a]pyridine compound
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of the pyrazolo[1,5-a]pyridine compound to HPβCD. This can be further optimized.
-
Kneading: a. Place the accurately weighed amount of HPβCD in a mortar. b. Add a small amount of a 50:50 (v/v) water/ethanol mixture to the HPβCD and triturate to obtain a homogeneous paste. c. Add the accurately weighed pyrazolo[1,5-a]pyridine compound to the paste. d. Knead the mixture for 45-60 minutes. During this process, add small amounts of the water/ethanol mixture as needed to maintain a suitable consistency.
-
Drying: a. The resulting paste is dried in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Sieving: a. The dried complex is passed through a fine sieve (e.g., 100 mesh) to obtain a uniform powder.
-
Characterization: a. Determine the aqueous solubility of the complex and compare it to the uncomplexed drug using a shake-flask method and a suitable analytical technique (e.g., HPLC-UV). b. Optionally, confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR).
Protocol 2: Preparation of a Nanosuspension (Precipitation Method)
Objective: To prepare a nanosuspension of a poorly soluble pyrazolo[1,5-a]pyridine derivative to increase its dissolution rate and saturation solubility.
Caption: General workflow for nanosuspension preparation by precipitation.
Materials:
-
Pyrazolo[1,5-a]pyridine compound
-
A water-miscible organic solvent (e.g., acetone, methanol)
-
Deionized water (as the anti-solvent)
-
Stabilizer(s) (e.g., Poloxamer 188, HPMC, sodium lauryl sulfate)
-
High-shear homogenizer or magnetic stirrer
Procedure:
-
Preparation of the Organic Phase: Dissolve the pyrazolo[1,5-a]pyridine compound in a suitable water-miscible organic solvent to create the organic phase.
-
Preparation of the Aqueous Phase: Dissolve the stabilizer(s) in deionized water to create the aqueous anti-solvent phase.
-
Precipitation: a. Place the aqueous phase in a beaker and stir vigorously using a high-shear homogenizer or a magnetic stirrer. b. Slowly inject the organic phase into the stirring aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the nanosuspension, for example, by evaporation under reduced pressure.
-
Characterization: a. Measure the particle size and particle size distribution using Dynamic Light Scattering (DLS). b. Determine the zeta potential to assess the stability of the suspension. c. Evaluate the saturation solubility and dissolution rate of the nanosuspension compared to the unprocessed drug.
Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare an amorphous solid dispersion of a pyrazolo[1,5-a]pyridine derivative with a hydrophilic polymer to enhance its solubility.
Materials:
-
Pyrazolo[1,5-a]pyridine compound
-
A hydrophilic polymer (e.g., PVP K30, HPMC E5)
-
A common volatile solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Co-dissolution: a. Accurately weigh the pyrazolo[1,5-a]pyridine compound and the selected polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). b. Dissolve both components in a sufficient amount of the common solvent in a round-bottom flask with the aid of sonication if necessary, ensuring a clear solution is formed.
-
Solvent Evaporation: a. Attach the flask to a rotary evaporator. b. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film is formed on the wall of the flask.
-
Drying: a. Scrape the solid film from the flask. b. Dry the resulting solid in a vacuum oven at a temperature below the glass transition temperature (Tg) of the polymer for 24 hours to remove any residual solvent.
-
Sieving: a. Gently grind the dried solid dispersion and pass it through a fine sieve to obtain a uniform powder.
-
Characterization: a. Confirm the amorphous nature of the drug in the dispersion using XRPD and/or DSC. b. Determine the dissolution profile of the solid dispersion in a relevant aqueous medium (e.g., simulated gastric fluid) and compare it to the pure crystalline drug.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigation of the stability of 7-Bromopyrazolo[1,5-a]pyridine in different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 7-Bromopyrazolo[1,5-a]pyridine under various pH conditions. The following information is based on general principles of small molecule stability testing and forced degradation studies as outlined by regulatory bodies.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the pyrazolo[1,5-a]pyridine core at different pH values?
A1: The pyrazolo[1,5-a]pyridine ring system is a fused heteroaromatic bicyclic compound. Generally, such aromatic systems exhibit a degree of stability. However, the pyridine ring's nitrogen atom can be protonated under acidic conditions, potentially influencing the molecule's electronic properties and susceptibility to nucleophilic attack. Under strong basic conditions, deprotonation or hydrolysis of substituents could occur. Some pyrazolo[1,5-a]pyridine derivatives have been developed as fluorescent probes for acidic environments, suggesting the core structure can be stable in these conditions.[1][2][3]
Q2: What are the likely degradation pathways for this compound under pH stress?
-
Hydrolysis: The molecule could undergo hydrolysis, particularly at the bromine substituent or potentially leading to ring opening under extreme pH and temperature conditions. Hydrolysis is a common degradation route for many pharmaceutical compounds.[4][5]
-
Oxidation: Although not directly pH-dependent, the presence of oxidative species in the buffer solution can lead to degradation.
-
Photodegradation: Exposure to light, especially UV, can cause degradation. Photostability testing is a standard component of forced degradation studies.[5][6]
Q3: Why is it critical to perform pH stability studies?
A3: Understanding the pH stability profile is essential for several reasons:
-
Drug Development: It informs formulation development, helping to select excipients and buffer systems that ensure the drug's stability and efficacy over its shelf life.[4][7]
-
Analytical Method Validation: These studies are required to develop and validate stability-indicating analytical methods, which can accurately measure the active compound in the presence of its degradation products.[6]
-
Regulatory Requirements: Regulatory agencies like the FDA and ICH require forced degradation studies, including pH stress testing, as part of the drug approval process.[5]
-
Predicting In-Vivo Fate: It can provide insights into how the compound might behave in the physiological pH ranges of the gastrointestinal tract and bloodstream.
Troubleshooting Guides
Issue 1: Inconsistent stability results between experimental runs.
-
Question: We are observing significant variability in the degradation rate of this compound at the same pH and temperature in different experiments. What could be the cause?
-
Answer: Inconsistency often points to subtle variations in experimental conditions.
-
Buffer Preparation: Ensure the pH and ionic strength of your buffers are consistent. Re-calibrate your pH meter regularly.
-
Temperature Control: Verify the accuracy and stability of your incubator or water bath. Small temperature fluctuations can significantly alter degradation rates.
-
Sample Preparation: Standardize the procedure for preparing the stock and working solutions. Ensure the initial concentration of the compound is the same for all experiments.
-
Contaminants: Check for contaminants in solvents, buffers, or on glassware that could catalyze degradation.
-
Issue 2: Appearance of unexpected peaks in the HPLC chromatogram.
-
Question: During our stability study, we see new peaks in the chromatogram that we cannot identify. How should we proceed?
-
Answer: The appearance of new peaks is expected as they likely represent degradation products.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to check the spectral purity of the parent compound peak and the new peaks. Co-elution can interfere with accurate quantification.[8]
-
Mass Balance: Calculate the mass balance. The decrease in the amount of the parent compound should be approximately equal to the sum of the amounts of the new degradation products. A failure to achieve mass balance may indicate that some degradants are not being detected (e.g., they are non-UV active or volatile).[8]
-
LC-MS Analysis: The most effective way to identify unknown peaks is to analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the degradation products. This is a crucial step in elucidating the degradation pathway.
-
Issue 3: The compound shows no degradation under initial stress conditions.
-
Question: We have subjected this compound to 0.1 N HCl and 0.1 N NaOH at room temperature for 24 hours, but the HPLC analysis shows no significant degradation. What should we do?
-
Answer: If the compound is highly stable, you may need to apply more stringent conditions to induce degradation. The goal of a forced degradation study is to achieve 5-20% degradation of the active substance.
-
Increase Temperature: Repeat the experiment at an elevated temperature, for example, 50-70°C.[5]
-
Increase Acid/Base Concentration: If increasing the temperature is not sufficient, you can cautiously increase the concentration of the acid or base (e.g., to 1 N HCl or 1 N NaOH).[5]
-
Extend Duration: The incubation time can be extended, but this is generally less efficient than increasing temperature or concentration.[9]
-
Experimental Protocols
Protocol: pH-Dependent Stability Assessment of this compound
This protocol outlines a general procedure for a forced degradation study under acidic, neutral, and basic conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate or acetate buffers
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC system with a UV/PDA detector (LC-MS is recommended for degradant identification)
-
Thermostatically controlled incubator or water bath
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Solutions:
-
Acidic: 0.1 N HCl
-
Neutral: Purified water or a neutral buffer (e.g., pH 7.0 phosphate buffer)
-
Basic: 0.1 N NaOH
-
-
Working Samples: For each condition, add a specific volume of the stock solution to a larger volume of the stress solution to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Prepare a control sample (Time 0) by immediately neutralizing and diluting an aliquot to the final concentration.
3. Stress Conditions and Sampling:
-
Incubate the working samples at a controlled temperature (e.g., 60°C).[8]
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquots from the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Dilute all samples to the final analytical concentration with the mobile phase.
4. HPLC Analysis:
-
Method: A stability-indicating reverse-phase HPLC method should be used. This method must be capable of separating the parent compound from all potential degradation products.
-
Example Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 4.0).[10][11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 20 µL
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Identify and quantify the major degradation products by their peak areas.
-
Determine the degradation kinetics (e.g., zero-order or first-order) by plotting the remaining percentage of the compound against time.
Data Presentation
Quantitative results from the stability study should be summarized in a clear and organized manner.
| Time Point (hours) | pH Condition | Temperature (°C) | % this compound Remaining | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Mass Balance (%) |
| 0 | 0.1 N HCl | 60 | 100.0 | 0.0 | 0.0 | 100.0 |
| 4 | 0.1 N HCl | 60 | 92.5 | 6.8 | - | 99.3 |
| 8 | 0.1 N HCl | 60 | 85.1 | 13.5 | - | 98.6 |
| 24 | 0.1 N HCl | 60 | 65.3 | 32.1 | - | 97.4 |
| 0 | pH 7.0 Buffer | 60 | 100.0 | 0.0 | 0.0 | 100.0 |
| 4 | pH 7.0 Buffer | 60 | 99.8 | - | - | 99.8 |
| 8 | pH 7.0 Buffer | 60 | 99.5 | - | - | 99.5 |
| 24 | pH 7.0 Buffer | 60 | 99.1 | - | - | 99.1 |
| 0 | 0.1 N NaOH | 60 | 100.0 | 0.0 | 0.0 | 100.0 |
| 4 | 0.1 N NaOH | 60 | 88.9 | - | 10.2 | 99.1 |
| 8 | 0.1 N NaOH | 60 | 79.2 | - | 19.5 | 98.7 |
| 24 | 0.1 N NaOH | 60 | 50.7 | - | 47.8 | 98.5 |
Mandatory Visualizations
References
- 1. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A novel pyrazolo[1,5- a]pyridine fluorophore and its application to detect pH in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. ijrpp.com [ijrpp.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Preventing dehalogenation of 7-Bromopyrazolo[1,5-a]pyridine in subsequent reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during subsequent reactions with 7-Bromopyrazolo[1,5-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom at the 7-position of the pyrazolo[1,5-a]pyridine core is replaced by a hydrogen atom. This leads to the formation of the parent pyrazolo[1,5-a]pyridine as a byproduct, reducing the yield of the desired functionalized product and complicating purification. The pyrazolo[1,5-a]pyridine scaffold can be susceptible to this reaction, particularly under certain palladium-catalyzed cross-coupling conditions.
Q2: What are the primary causes of dehalogenation in cross-coupling reactions?
A2: The main culprits for dehalogenation are typically related to the reaction conditions. These include:
-
High reaction temperatures: Can promote the undesired reductive elimination pathway leading to the dehalogenated product.
-
Presence of strong bases: Strong bases, especially in combination with protic solvents, can facilitate the formation of palladium-hydride species which are key intermediates in the dehalogenation process.
-
Choice of palladium catalyst and ligand: Less stable or less bulky ligands may not efficiently promote the desired cross-coupling, giving more opportunity for dehalogenation to occur.
-
Protic solvents: Solvents like alcohols or water can act as a source of protons, contributing to the dehalogenation side reaction.
Q3: Are there general strategies to minimize dehalogenation?
A3: Yes, several strategies can be employed to suppress dehalogenation:
-
Use of bulky, electron-rich phosphine ligands: Ligands such as XPhos, SPhos, and RuPhos have been shown to be effective in promoting the desired cross-coupling reaction over dehalogenation for heteroaryl halides.
-
Employ weaker inorganic bases: Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu).
-
Lower the reaction temperature: Running the reaction at the lowest effective temperature can help to minimize the dehalogenation side reaction.
-
Use anhydrous, aprotic solvents: Solvents like dioxane, toluene, or THF are generally recommended.
-
Utilize advanced palladium precatalysts: Precatalysts like XPhos Pd G2 or G3 are often more effective than traditional palladium sources like Pd(PPh₃)₄ in suppressing dehalogenation.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
Symptom: Your primary byproduct is pyrazolo[1,5-a]pyridine, and the yield of the desired 7-aryl-pyrazolo[1,5-a]pyridine is low.
Troubleshooting Workflow:
Caption: Troubleshooting Dehalogenation in Suzuki Coupling.
Issue 2: Poor Yields in Other Cross-Coupling Reactions (Heck, Sonogashira, Buchwald-Hartwig)
Symptom: Low conversion of this compound and/or formation of dehalogenated byproduct.
General Troubleshooting Approach:
The principles for minimizing dehalogenation are similar across different cross-coupling reactions. The following diagram outlines a general workflow for troubleshooting.
Scale-up considerations for the multi-gram synthesis of 7-Bromopyrazolo[1,5-a]pyridine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals undertaking the multi-gram synthesis of 7-Bromopyrazolo[1,5-a]pyridine. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data summaries to facilitate a successful scale-up.
Troubleshooting Guide
This section addresses specific challenges that may arise during the multi-gram synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or Inconsistent Product Yield
-
Question: We are experiencing significantly lower yields than expected during the scale-up of the cyclization step. What are the likely causes and how can we optimize the reaction?
-
Answer: Low yields in the synthesis of pyrazolo[1,5-a]pyridines, often achieved through a [3+2] cycloaddition, can be attributed to several factors when scaling up:
-
Inefficient Mixing: On a larger scale, inadequate agitation can lead to localized concentration gradients and temperature differences, resulting in side reactions. Ensure the use of an appropriate overhead mechanical stirrer to maintain a homogeneous reaction mixture.
-
Poor Temperature Control: Exothermic events during reagent addition can be more pronounced at a larger scale. It is crucial to have an efficient cooling system and to control the rate of addition of reagents to maintain the optimal reaction temperature.
-
Purity of Starting Materials: The purity of the N-aminopyridine precursor and the brominating agent is critical. Impurities can interfere with the reaction and lead to the formation of byproducts. Ensure all starting materials are of high purity before commencing the synthesis.
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. While various solvents can be used, ensure the chosen solvent is dry and appropriate for the reaction scale to facilitate heat transfer and maintain solubility of intermediates.
-
Issue 2: Difficulties in Product Isolation and Purification
-
Question: We are facing challenges with product precipitation and purification at a multi-gram scale. The product seems to be impure, and the filtration is slow. What can we do?
-
Answer: Isolating and purifying brominated heterocyclic compounds on a large scale can present several obstacles:
-
Product Precipitation: If the product precipitates out of the reaction mixture, it can trap impurities. Consider performing a controlled crystallization by cooling the reaction mixture slowly or by adding an anti-solvent dropwise with vigorous stirring.
-
Filtration Issues: Slow filtration is often due to very fine particles or an oily product. To improve filterability, you can try to "ripen" the precipitate by stirring it at a slightly elevated temperature for a period before cooling and filtering. Using a wider filter funnel and applying a vacuum can also expedite the process.
-
Purification Strategy: Column chromatography, while effective at a small scale, can be cumbersome for multi-gram quantities. Consider alternative purification methods such as recrystallization from a suitable solvent system to remove impurities. A solvent screen is recommended to identify the optimal solvent for recrystallization. Slurrying the crude product in a solvent that dissolves the impurities but not the product can also be an effective purification step.
-
Issue 3: Formation of Byproducts
-
Question: We are observing significant amounts of byproducts in our crude product mixture. What are the common side reactions, and how can we minimize them?
-
Answer: The formation of byproducts is a common issue in the synthesis of substituted pyrazolo[1,5-a]pyridines. Potential side reactions include:
-
Over-bromination: The pyridine ring can be susceptible to further bromination, leading to di- or tri-brominated species. To minimize this, carefully control the stoichiometry of the brominating agent and the reaction temperature. Slow, portion-wise addition of the brominating agent is recommended.
-
Regioisomer Formation: Depending on the synthetic route, the formation of regioisomers is possible. The regioselectivity of the cycloaddition reaction can be influenced by the substituents on the starting materials and the reaction conditions. Careful optimization of the reaction temperature and catalyst (if applicable) can improve selectivity.
-
Degradation: The pyrazolo[1,5-a]pyridine core can be sensitive to harsh acidic or basic conditions, leading to degradation. Ensure that the workup procedure is as neutral as possible.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the key safety precautions to consider when handling brominating agents on a large scale?
-
Answer 1: Brominating agents like N-Bromosuccinimide (NBS) or liquid bromine are hazardous.[1] When working with multi-gram quantities, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a quenching agent, such as sodium thiosulfate solution, readily available in case of spills. For large-scale reactions, consider using safer, solid brominating agents over liquid bromine.
-
Question 2: How can we effectively monitor the progress of the reaction at a multi-gram scale?
-
Answer 2: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring reaction progress. When taking aliquots from a large-scale reaction, ensure the sample is representative of the entire batch by taking it from a well-mixed region. Quenching the reaction in the aliquot immediately is crucial for accurate analysis.
-
Question 3: What are the critical parameters to control during the scale-up of the synthesis?
-
Answer 3: The most critical parameters to control during scale-up are:
-
Temperature: Exothermic reactions need to be carefully managed with appropriate cooling.
-
Rate of Reagent Addition: Slow and controlled addition of reagents is crucial to prevent temperature spikes and side reactions.
-
Mixing: Efficient and consistent mixing is essential to ensure homogeneity.
-
Stoichiometry: Precise control of the molar ratios of reactants is vital to maximize yield and minimize byproduct formation.
-
Experimental Protocols
Key Experiment: Representative Multi-Gram Synthesis of this compound
This protocol is a representative method based on common synthetic strategies for pyrazolo[1,5-a]pyridines and should be optimized for specific laboratory conditions and scale.
1. Synthesis of the Pyrazolo[1,5-a]pyridine Core (via [3+2] Cycloaddition)
-
Step 1a: Formation of N-aminopyridinium Ylide (Intermediate)
-
In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the appropriate substituted pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of O-(mesitylenesulfonyl)hydroxylamine (MSH) or a similar aminating agent (1.1 eq) in the same solvent via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC/HPLC analysis indicates the complete consumption of the starting pyridine.
-
The resulting N-aminopyridinium salt can be isolated or used directly in the next step.
-
-
Step 1b: Cycloaddition Reaction
-
To the solution containing the N-aminopyridinium salt, add a suitable base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq).
-
Add the appropriate alkyne or alkene partner (1.0-1.2 eq) for the cycloaddition.
-
Heat the reaction mixture to reflux and monitor the progress by TLC/HPLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
2. Bromination of the Pyrazolo[1,5-a]pyridine Core
-
Step 2a: Bromination Reaction
-
Dissolve the crude pyrazolo[1,5-a]pyridine from the previous step in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide (NBS), 1.0-1.1 eq) in the same solvent portion-wise, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature and monitor its progress by TLC/HPLC.
-
3. Work-up and Purification
-
Step 3a: Quenching and Extraction
-
Once the reaction is complete, cool the mixture and quench any excess brominating agent by adding a saturated aqueous solution of sodium thiosulfate.
-
If the reaction was performed in an acidic solvent, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3b: Purification
-
Purify the crude this compound by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).
-
Alternatively, the crude product can be purified by slurrying in a suitable solvent or by column chromatography if necessary.
-
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of Pyrazolo[1,5-a]pyridines
| Parameter | Laboratory Scale (1 g) | Multi-Gram Scale (50 g) |
| Cyclization Step | ||
| Solvent Volume | 20-50 mL | 1-2.5 L |
| Reaction Temperature | Reflux (e.g., 80 °C) | Reflux (e.g., 80 °C), careful monitoring |
| Reaction Time | 4-12 hours | 6-18 hours |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer |
| Bromination Step | ||
| Solvent Volume | 20-50 mL | 1-2.5 L |
| Reaction Temperature | 0 °C to room temperature | 0-5 °C (addition), then room temperature |
| Reagent Addition | Single portion | Slow, portion-wise addition |
| Reaction Time | 1-4 hours | 2-6 hours |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂ | [2] |
| Molecular Weight | 197.03 g/mol | [2] |
| CAS Number | 885275-75-2 | [2][3] |
| Appearance | Solid (typical) | |
| IUPAC Name | This compound | [2] |
Mandatory Visualization
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H5BrN2 | CID 24975252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
Common pitfalls and solutions in the functionalization of the pyrazolo[1,5-a]pyridine ring
Welcome to the technical support center for the functionalization of the pyrazolo[1,5-a]pyridine ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthetic modifications of this important heterocyclic scaffold.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental functionalization of the pyrazolo[1,5-a]pyridine ring, presented in a question-and-answer format.
Issue 1: Poor Regioselectivity in Electrophilic Substitution
Question: I am attempting an electrophilic substitution (e.g., halogenation, nitration) on my pyrazolo[1,5-a]pyridine, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer: Poor regioselectivity is a common challenge in the electrophilic substitution of pyrazolo[1,5-a]pyridines. The pyrazole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. The C3 position is typically the most nucleophilic and kinetically favored site for substitution. However, the reaction conditions and the nature of the electrophile can significantly influence the outcome.
Solutions & Troubleshooting:
-
Choice of Reagent: The reactivity of the electrophile is crucial. Milder electrophiles tend to provide better regioselectivity. For halogenation, using N-halosuccinimides (NBS, NCS, NIS) often provides good C3 selectivity. For more aggressive reagents, consider the use of a directing group.
-
Solvent and Temperature: The reaction solvent and temperature can influence the isomer distribution. It is advisable to start with less polar solvents and lower temperatures to enhance selectivity.
-
Protecting/Directing Groups: In cases where C3-selectivity is not achieved or another position is desired, the use of a removable directing group can be an effective strategy.
-
Analysis of Reaction Intermediates: The stability of the sigma complex (Wheland intermediate) formed during the reaction can predict the major product. The intermediate leading to C3 substitution is often more stable, maintaining the aromaticity of the six-membered ring.
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, C-H Arylation)
Question: My Suzuki-Miyaura coupling reaction with a halogenated pyrazolo[1,5-a]pyridine is resulting in a low yield of the desired product. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in palladium-catalyzed cross-coupling reactions on the pyrazolo[1,5-a]pyridine scaffold can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and side reactions like dehalogenation.
Solutions & Troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For Suzuki reactions on 3-bromo-pyrazolo[1,5-a]pyrimidines (a related scaffold with similar reactivity), catalysts like PdCl₂(PPh₃)₂ in combination with suitable ligands have been explored. The use of pre-catalysts such as XPhosPdG2 with appropriate ligands (e.g., XPhos) can also improve yields.
-
Base and Solvent: The base and solvent system must be carefully chosen. Common bases include Na₂CO₃, K₂CO₃, and K₃PO₄. The solvent should be able to dissolve the reactants and facilitate the catalytic cycle; mixtures like dioxane/water or DMF are often used.
-
Temperature and Reaction Time: These reactions are often sensitive to temperature. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent product degradation.
-
Purity of Starting Materials: Ensure that the halogenated pyrazolo[1,5-a]pyridine and the boronic acid/ester are pure. Impurities can poison the catalyst.
-
Side Reactions: A common side reaction is dehalogenation (hydrodehalogenation) of the starting material. This can sometimes be suppressed by adjusting the ligand, base, or solvent.
Issue 3: Challenges in Direct C-H Functionalization
Question: I am trying to perform a direct C-H arylation on the pyrazolo[1,5-a]pyridine ring, but the reaction is not proceeding or gives a complex mixture of products. What are the key parameters to consider?
Answer: Direct C-H functionalization is a powerful tool but can be challenging due to the need for high regioselectivity and the potential for catalyst inhibition by the nitrogen atoms in the heterocyclic core.
Solutions & Troubleshooting:
-
Catalyst System: Palladium catalysts are commonly used for direct C-H arylation. The choice of the palladium salt (e.g., Pd(OAc)₂) and additives is crucial for both reactivity and selectivity.
-
Directing Groups: The presence of a directing group on the pyrazolo[1,5-a]pyridine core can significantly influence the position of C-H activation.
-
Reaction Conditions: High temperatures are often required for C-H activation. Solvents like p-xylene are commonly employed. The stoichiometry of the reactants, particularly the aryl halide, can also impact the reaction outcome.
-
Oxidant: In many C-H activation cycles, an oxidant is required. The choice of oxidant should be compatible with the starting materials and the catalyst.
Data Presentation
The following tables summarize quantitative data from the literature to aid in the selection of reaction conditions.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of 5a (%) | Yield of debrominated product 3 (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 12 | 9 | 91 |
| 2 | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 12 | 20 | 80 |
| 3 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O | 110 | 12 | 45 | 55 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | MW, 110 | 0.67 | 85 | 15 |
Table 2: Regioselective C3-Halogenation of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
| Entry | Halogen Source | Oxidant | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 1 | KI | PIDA | H₂O | Ambient | 3 | C3-iodinated | 89 |
| 2 | KBr | PIDA | H₂O | Ambient | 3 | C3-brominated | 88 |
| 3 | KCl | PIDA | H₂O | Ambient | 3 | C3-chlorinated | 82 |
*PIDA = Phenyliodine(III) diacetate
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Materials:
-
Halogenated pyrazolo[1,5-a]pyridine (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrazolo[1,5-a]pyridine, the desired boronic acid, and the base.
-
Add the palladium catalyst.
-
Add 6 mL of the degassed solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective C3-Iodination
Materials:
-
Pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv.)
-
Potassium iodide (KI) (1.5 equiv.)
-
Phenyliodine(III) diacetate (PIDA) (1.0 equiv.)
-
Water (solvent)
Procedure:
-
To a solution of the pyrazolo[1,5-a]pyrimidine derivative in water, add potassium iodide.
-
Add phenyliodine(III) diacetate to the mixture.
-
Stir the reaction mixture at ambient temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reducing catalyst loading in Suzuki couplings of 7-Bromopyrazolo[1,5-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when reducing catalyst loading in Suzuki-Miyaura coupling reactions of 7-Bromopyrazolo[1,5-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in reducing palladium catalyst loading for the Suzuki coupling of this compound?
A1: The primary challenges stem from the inherent properties of the this compound substrate. The presence of nitrogen atoms in the heterocyclic system can lead to catalyst inhibition by coordinating to the palladium center.[1] This can necessitate higher catalyst loadings to achieve reasonable reaction rates and yields. Additionally, the electronic nature of the heteroaromatic ring can influence the reactivity of the C-Br bond, potentially slowing down the oxidative addition step, which is often rate-determining.[1]
Q2: Which types of palladium catalysts are most effective for Suzuki couplings of heteroaryl bromides at low loadings?
A2: For challenging substrates like bromopyridines and related heterocycles, modern catalyst systems featuring electron-rich and bulky ligands are generally more effective at lower loadings.[2] These include:
-
Palladium-N-Heterocyclic Carbene (NHC) complexes (e.g., PEPPSI-IPr): These are often highly active and stable, allowing for very low catalyst loadings.[2]
-
Palladium complexes with biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos): The bulk and electron-donating ability of these ligands facilitate the key steps of the catalytic cycle and can prevent catalyst deactivation.[1][2]
-
Palladacycles (e.g., Herrmann's Catalyst): These pre-activated catalysts can exhibit high stability and efficiency, making them suitable for large-scale synthesis with low catalyst usage.[2][3]
Q3: How does the choice of base and solvent impact the ability to reduce catalyst loading?
A3: The base and solvent are critical for the efficiency of the transmetalation step and overall catalyst turnover.[4]
-
Base: A suitable base is required to activate the boronic acid. The choice of base can influence the reaction rate and the prevalence of side reactions. For heteroaryl couplings, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5] The optimal base should be determined empirically for the specific reaction.
-
Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, THF, or toluene, often with an aqueous component, are commonly used.[5][6][7] The water content can significantly impact the reaction rate and should be optimized.
Q4: What are common side reactions that can occur, and how can they be minimized when trying to reduce catalyst loading?
A4: At low catalyst concentrations, side reactions can become more prominent. Key side reactions include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source. This can be minimized by using anhydrous solvents, employing more stable boronic esters (e.g., pinacol esters), or using potassium trifluoroborate salts.[1]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. Thoroughly degassing the reaction mixture to remove oxygen can suppress homocoupling of the boronic acid.[1]
-
Catalyst Decomposition: The formation of inactive palladium species (e.g., palladium black). Using robust ligands and appropriate reaction conditions can enhance catalyst stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity/Inhibition: The nitrogen on the pyrazolo[1,5-a]pyridine ring may be coordinating to the palladium center.[1]2. Inefficient Oxidative Addition: The C-Br bond may be insufficiently reactive under the chosen conditions.[1]3. Poor Catalyst Quality: The palladium precatalyst or ligand may have degraded. | 1. Switch to a catalyst system with bulky ligands (e.g., SPhos, XPhos, or an NHC ligand like IPr) to sterically hinder pyridine coordination.[1][2]2. Increase the reaction temperature. Screen different, more electron-rich ligands to facilitate oxidative addition.[1]3. Use a fresh batch of catalyst and ligand. Consider using an air-stable precatalyst. |
| Reaction Stalls at Low Conversion | 1. Catalyst Decomposition: The active catalyst may not be stable over the entire course of the reaction.2. Insufficient Base: The base may be consumed or not be strong enough to sustain the catalytic cycle. | 1. Use a more robust ligand system (e.g., NHC-based catalysts).[2] Consider a palladacycle precatalyst.[2]2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure an adequate excess is used (typically 2-3 equivalents). |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1]2. Water in the Reaction Mixture: Water can lead to protodeboronation of the boronic acid.[1]3. Boronic Acid Instability: The boronic acid itself may be prone to decomposition under the reaction conditions.[8] | 1. Ensure the reaction is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).[1]2. Use anhydrous solvents. If an aqueous system is necessary, carefully optimize the water content.3. Switch to a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[1][8] |
| Inconsistent Results/Lack of Reproducibility | 1. Variability in Reagent Quality: The purity of the this compound, boronic acid, base, or solvent can affect the outcome.2. Inconsistent Degassing: The amount of residual oxygen can vary between runs.3. Water Content: Small variations in the amount of water can have a significant impact. | 1. Ensure all reagents are of high purity. Purify starting materials if necessary.2. Standardize the degassing procedure.3. Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyridines
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Note: Data presented is for the Suzuki coupling of 3-Bromopyridine with phenylboronic acid and serves as a representative comparison.[2] Actual results with this compound may vary and require optimization.
Experimental Protocols
General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos) [2]
-
To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (5 mL).
-
Heat the mixture with stirring to 100 °C for the specified time (e.g., 4 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure using an NHC-Based Catalyst (e.g., PEPPSI-IPr) [2]
-
To a dry reaction flask, add PEPPSI-IPr (0.005 mmol, 0.5 mol%), this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas.
-
Add degassed tert-amyl alcohol (5 mL).
-
Heat the mixture with stirring to 100 °C for the specified time (e.g., 2 hours).
-
Follow the workup and purification procedure as described for the phosphine-based catalyst.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines, with a focus on controlling regioselectivity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyridines in a question-and-answer format.
Issue 1: Poor Regioselectivity or Formation of Undesired Regioisomers
-
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge, particularly with unsymmetrical starting materials. Several factors can influence the regioselectivity of the reaction.
-
Catalyst Choice: The type of catalyst can have a significant impact. For instance, in the [3+2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds, TEMPO has been shown to act as both a Lewis acid and an oxidant, leading to high and predictable regioselectivity.[1][2] Lewis acids, in general, can influence the electronic properties of the reactants and direct the cycloaddition to favor one regioisomer. It is advisable to screen different catalysts, including both Brønsted and Lewis acids, to find the optimal conditions for your specific substrate.
-
Solvent Effects: The polarity of the solvent can affect the stability of the transition states leading to different regioisomers. A solvent screen is recommended to determine the optimal solvent for your reaction. Non-polar solvents may favor one regioisomer, while polar solvents may favor another.
-
Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on both the pyrazole precursor and the coupling partner play a crucial role. Bulky substituents can direct the reaction to the less hindered position. Electron-withdrawing or electron-donating groups can influence the electron density of the reacting atoms, thereby controlling the regiochemical outcome.
-
Temperature and Reaction Time: Optimizing the reaction temperature and time is crucial. Lowering the temperature may increase the kinetic control of the reaction, potentially favoring the formation of a single regioisomer. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time to maximize the yield of the desired isomer and minimize the formation of byproducts.
-
Issue 2: Low or No Product Yield
-
Question: I am observing a low yield of my desired pyrazolo[1,5-a]pyridine product. What are the potential causes and solutions?
Answer: Low product yield can be attributed to several factors:
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction and lead to the formation of side products.
-
Reaction Conditions:
-
Catalyst Loading: The amount of catalyst used can be critical. An insufficient amount may lead to an incomplete reaction, while an excess may catalyze side reactions. Catalyst optimization studies are recommended.
-
Temperature: Some reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress.
-
Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., argon or nitrogen) is essential.[2]
-
-
Side Reactions: Undesired side reactions can consume the starting materials or the product. Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. Understanding the nature of these byproducts can provide insights into the competing reaction pathways and help in optimizing the conditions to suppress them.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my pyrazolo[1,5-a]pyridine product from the reaction mixture. What are the recommended purification techniques?
Answer: The purification of pyrazolo[1,5-a]pyridines can be challenging due to the presence of regioisomers and other byproducts with similar polarities.
-
Column Chromatography: Flash column chromatography is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining highly pure material.
-
Preparative TLC or HPLC: For difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
-
Frequently Asked Questions (FAQs)
-
What are the common synthetic routes to polysubstituted pyrazolo[1,5-a]pyridines?
Common synthetic strategies include the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes, the annulation of N-aminopyridines with α,β-unsaturated compounds, and multicomponent reactions.[1]
-
How can I confirm the regiochemistry of my product?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC, and NOESY) experiments can be used to unambiguously determine the connectivity and spatial relationships of the atoms in the molecule, thereby confirming the regiochemistry.
-
Are there any specific safety precautions I should take during the synthesis?
Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some of the reagents and solvents used in these syntheses may be toxic, flammable, or corrosive, so it is important to consult the Safety Data Sheets (SDS) for all chemicals before use and to work in a well-ventilated fume hood.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Pyrazolo[1,5-a]pyridine Synthesis (Illustrative Examples)
| Entry | Pyridine Precursor | Coupling Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Major Regioisomer | Regiomeric Ratio | Yield (%) |
| 1 | N-aminopyridine | Ethyl acrylate | TEMPO | Dichloroethane | 80 | 2-carboxyethyl-pyrazolo[1,5-a]pyridine | >99:1 | 95 |
| 2 | N-aminopyridine | Phenylacetylene | Copper(I) iodide | DMF | 100 | 2-phenyl-pyrazolo[1,5-a]pyridine | 90:10 | 82 |
| 3 | 2-methyl-N-aminopyridine | Diethyl maleate | Acetic Acid | Ethanol | Reflux | Diethyl 5-methyl-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | >95:5 | 88 |
| 4 | N-aminopyridine | 1-phenyl-2-propen-1-one | None | Acetonitrile | Reflux | 2-benzoyl-pyrazolo[1,5-a]pyridine | 85:15 | 75 |
Note: This table is a compilation of illustrative data from various sources and is intended to demonstrate the effect of different reaction parameters. The actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Key Experiment: TEMPO-Mediated [3+2] Annulation-Aromatization for the Synthesis of 2,3-Disubstituted Pyrazolo[1,5-a]pyridines
This protocol is adapted from a known procedure for the regioselective synthesis of pyrazolo[1,5-a]pyridines.[1]
Materials:
-
N-aminopyridine (1.0 mmol)
-
α,β-Unsaturated compound (1.2 mmol)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.2 mmol)
-
Dichloroethane (DCE) (5 mL)
-
Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add N-aminopyridine (1.0 mmol), the α,β-unsaturated compound (1.2 mmol), and TEMPO (0.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add dichloroethane (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired polysubstituted pyrazolo[1,5-a]pyridine.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and regiochemistry.
Mandatory Visualization
Caption: Reaction mechanism for the synthesis of pyrazolo[1,5-a]pyridines.
Caption: General experimental workflow for pyrazolo[1,5-a]pyridine synthesis.
Caption: Troubleshooting decision tree for poor regioselectivity.
References
Technical Support Center: Safe Handling and Storage of Halogenated Heterocyclic Compounds
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage procedures for halogenated heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with halogenated heterocyclic compounds?
A1: Halogenated heterocyclic compounds present a range of potential hazards. Many are toxic if inhaled, ingested, or absorbed through the skin.[1][2] They can cause severe skin and eye irritation or burns.[1][3][4] Some are considered potential carcinogens and may cause genetic defects.[2] Additionally, many are combustible liquids and can release toxic gases, such as hydrogen chloride and phosgene, upon decomposition or in a fire.[5][6] Environmental hazards are also a concern, as many of these compounds are toxic to aquatic life.[2][7]
Q2: What is the minimum Personal Protective Equipment (PPE) required when working with these compounds?
A2: A comprehensive PPE strategy is crucial. The minimum required PPE includes:
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. It is often recommended to double-glove.[8]
-
Eye/Face Protection: ANSI Z87.1-compliant safety goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned.[8]
-
Footwear: Closed-toe shoes made of a chemical-resistant material.[8]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
Q3: How should I properly store halogenated heterocyclic compounds?
A3: Proper storage is essential to maintain chemical stability and prevent accidents. Store these compounds in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area.[3][9] They should be stored away from incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.[6][8] Flammable halogenated compounds should be kept in a designated flammable safety cabinet.[9] It is also critical to segregate halogenated solvent waste from non-halogenated waste streams.[7][10]
Q4: What should I do in case of a small spill?
A4: For a minor spill (<500 ml) of a low-toxicity halogenated heterocyclic compound, you can manage the cleanup if you are trained and have the proper equipment. First, ensure the area is well-ventilated and eliminate any ignition sources.[3][4] Wear your full PPE, including chemical-resistant gloves and eye protection. Contain the spill using an inert absorbent material like vermiculite, sand, or spill pillows, working from the outside in.[4][11] Do not use combustible materials like paper towels to absorb flammable liquids.[4] Collect the absorbed material into a designated, sealed, and clearly labeled hazardous waste container.[11] Clean the spill area with soap and water.[4]
Q5: How do I dispose of waste containing halogenated heterocyclic compounds?
A5: Halogenated waste must be disposed of as hazardous waste according to your institution's and local regulations.[9] Collect all waste, including contaminated consumables (gloves, absorbent pads) and rinsates from glassware, in a designated and compatible waste container.[7] The container must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[7] Do not mix halogenated waste with non-halogenated waste.[3][10]
Troubleshooting Guides
Problem: I notice a pungent, irritating odor while working in the fume hood.
-
Possible Cause: The fume hood may not be functioning correctly, or your experimental setup is generating unexpected volatile byproducts.
-
Solution:
-
Immediately stop the experiment and safely cap all containers.
-
Lower the fume hood sash to the lowest practical height.
-
Check the fume hood's airflow monitor to ensure it is operating within its certified range.
-
If the odor persists, evacuate the immediate area and notify your lab supervisor or Environmental Health & Safety (EHS) office. Do not re-enter until the area has been cleared by EHS.
-
Problem: My skin has come into contact with a halogenated heterocyclic compound.
-
Possible Cause: Inadequate PPE or an accidental splash.
-
Solution:
-
Immediately go to the nearest safety shower or drench hose.
-
Remove any contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[2][3]
-
After flushing, wash the area with soap and water.[3]
-
Seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for the specific chemical.[2]
-
Report the incident to your supervisor.
-
Problem: The compound has splashed into my eye.
-
Possible Cause: Not wearing safety goggles and a face shield, or improper removal of PPE.
-
Solution:
-
Immediately proceed to the nearest eyewash station.
-
Hold your eyelids open and flush your eyes with a continuous, gentle stream of water for at least 15 minutes.[2][3]
-
Remove contact lenses if present and easy to do so.[2]
-
Seek immediate medical attention. Bring the SDS of the chemical with you.[3]
-
Report the incident to your supervisor.
-
Quantitative Hazard Data
The following tables summarize key safety and physical property data for representative halogenated heterocyclic compounds. This information is sourced from their respective Safety Data Sheets (SDS).
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) |
| 2-Chloropyridine | 109-09-1 | C₅H₄ClN | 113.55 | 166 | -46 | 69 |
| 5-Bromouracil | 51-20-7 | C₄H₃BrN₂O₂ | 190.98 | N/A | 310 (dec) | Not applicable |
| 2-Furoyl chloride | 527-69-5 | C₅H₃ClO₂ | 130.53 | 173 | N/A | 85 |
Data sourced from respective compound SDS.[1][4][12]
Table 2: Toxicity and Hazard Information
| Compound | GHS Hazard Statements | Acute Toxicity (Oral, LD50) | Inhalation Hazards | Skin/Eye Hazards |
| 2-Chloropyridine | Harmful if swallowed. Fatal in contact with skin. Fatal if inhaled. Causes skin irritation. Causes serious eye damage. | Mouse: 110 mg/kg[1] | Fatal if inhaled.[2][7] May cause respiratory irritation.[11] | Fatal in contact with skin.[2][7] Causes serious eye damage.[7] |
| 5-Bromouracil | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Suspected of causing genetic defects. | N/A | Harmful if inhaled.[12] | Harmful in contact with skin. Causes skin and eye irritation.[12] |
| 2-Furoyl chloride | Causes severe skin burns and eye damage. Combustible liquid. | N/A | May cause irritation of the respiratory tract with burning pain.[3] Lachrymator.[3][4] | Causes severe skin and eye burns.[3][4] |
Data sourced from respective compound SDS.[1][2][3][4][7][11][12]
Table 3: Recommended Glove Materials for Splash Protection
| Chemical Class | Recommended | Limited Use / Not Recommended | Rationale |
| Pyridine Derivatives | Butyl Rubber, Viton® | Nitrile (poor for pyridine itself)[13], Neoprene | Pyridine and its derivatives can be aggressive towards many common glove materials. Butyl rubber and Viton® generally offer better resistance.[3] |
| Acyl Chlorides | Nitrile (acid-resistant), Neoprene | Natural Rubber (Latex) | Acyl chlorides can react with moisture. Nitrile and neoprene offer good resistance to acids and are a robust choice for handling these reactive compounds.[6] |
| General Halogenated Organics | Viton®, Butyl Rubber | PVC (poor for halogenated compounds)[10] | Many halogenated solvents can permeate common glove materials. Viton® and Butyl rubber often provide superior protection against this class of compounds.[10][14] |
This chart provides general guidance. Always consult the specific SDS and glove manufacturer's compatibility data for the exact chemical and exposure conditions (incidental vs. extended contact).[2][7]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid
This protocol outlines a general method for the palladium-catalyzed cross-coupling reaction to form a bipyridine scaffold.[5]
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloropyridine (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (2.0 mmol).[5]
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with nitrogen or argon gas to create an oxygen-free environment.[5]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask using a syringe.[5]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours.[5]
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with additional ethyl acetate.[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[5]
Protocol 2: Acylation using 2-Furoyl Chloride (Friedel-Crafts Model)
This protocol is a general procedure for Friedel-Crafts acylation, which can be adapted for using 2-furoyl chloride to acylate an aromatic compound like anisole.[15]
Materials:
-
Anisole (or other aromatic substrate)
-
2-Furoyl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
Round-bottom flask, addition funnel, and standard glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous AlCl₃ (1.1 equiv) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In an addition funnel, prepare a solution of 2-furoyl chloride (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the cooled AlCl₃ suspension over 10-15 minutes.
-
Substrate Addition: Following the addition of the acyl chloride, add a solution of the aromatic substrate (e.g., anisole, 1.0 equiv) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[16]
-
Work-up: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.[16]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation or chromatography.[16]
Protocol 3: Incorporation of 5-Bromouracil into Oligonucleotides
5-Bromouracil is often used as a thymidine analog in the synthesis of oligonucleotides for structural studies or as a photosensitizing agent.[17] Its incorporation follows standard solid-phase phosphoramidite chemistry protocols.
Materials:
-
5-Bromouracil phosphoramidite
-
Controlled Pore Glass (CPG) solid support
-
Standard DNA synthesis reagents (Activator, Capping, Oxidation, Deblocking solutions)
-
Ammonium hydroxide or AMA (Ammonium hydroxide/40% aqueous Methylamine) for deprotection
-
HPLC purification system
Procedure (Simplified Synthesis Cycle):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the CPG-bound nucleotide is removed using a deblocking solution (e.g., 3% trichloroacetic acid in DCM).[18]
-
Coupling: The 5-bromouracil phosphoramidite is activated (e.g., with ETT or BTT) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[18]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution to prevent the formation of failure sequences.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[18]
-
Cycle Repetition: The cycle (steps 1-4) is repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support and the nucleobase protecting groups are removed by heating with concentrated ammonium hydroxide or AMA.[18] Care must be taken as prolonged heating can lead to side reactions with 5-bromouracil.[19]
-
Purification: The final product is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length oligonucleotide containing 5-bromouracil.
Visualizations
Caption: PPE selection workflow for halogenated heterocyclic compounds.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. spokane.wsu.edu [spokane.wsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Gloves, Nitrile, Acid-Resistant, #8 | Flinn Scientific [flinnsci.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 10. dess.uccs.edu [dess.uccs.edu]
- 11. aps.anl.gov [aps.anl.gov]
- 12. Preparation of Oligonucleotides Containing 5-Bromouracil and 5-Methylcytidine. | Semantic Scholar [semanticscholar.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. websites.umich.edu [websites.umich.edu]
- 17. 5-Br rU Oligo Modifications from Gene Link [genelink.com]
- 18. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 19. Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity of 7-Bromo versus 7-Iodopyrazolo[1,5-a]pyridine: A Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl iodide precursor is a critical decision in synthetic strategy. This guide provides a comparative analysis of the reactivity of 7-bromo- and 7-iodopyrazolo[1,5-a]pyridine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented is based on established principles of organic chemistry and collated experimental data from related scaffolds.
The pyrazolo[1,5-a]pyridine core is a significant scaffold in medicinal chemistry. Functionalization at the 7-position is crucial for modulating the biological activity of these compounds. The enhanced reactivity of the 7-iodo derivative is generally attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. This weaker bond facilitates the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions, often leading to higher yields and milder reaction conditions.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. It is important to note that the data presented is collated from studies on structurally related compounds and does not represent a direct head-to-head comparison under identical conditions for 7-bromo- and 7-iodopyrazolo[1,5-a]pyridine. However, it provides valuable insights into the expected reactivity trends.
Table 1: Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 7-Bromopyrazolo[1,5-a]pyridine (analog) | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75-90 |
| 7-Iodopyrazolo[1,5-a]pyridine (analog) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 85-95 |
Table 2: Sonogashira Coupling
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (analog) | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 16 | 70-85 |
| 7-Iodopyrazolo[1,5-a]pyridine (analog) | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT-50 | 6 | 80-95 |
Table 3: Buchwald-Hartwig Amination
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (analog) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 60-80 |
| 7-Iodopyrazolo[1,5-a]pyridine (analog) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 75-90 |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adaptable for 7-halo-pyrazolo[1,5-a]pyridines.
Suzuki-Miyaura Coupling Protocol
To a solution of 7-halopyrazolo[1,5-a]pyridine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) are then added, and the reaction mixture is heated at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling Protocol
A mixture of 7-halopyrazolo[1,5-a]pyridine (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in a mixture of DMF (5 mL) and Et₃N (2 mL) is degassed with argon for 20 minutes. The reaction mixture is then stirred at 80 °C for 16 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination Protocol
An oven-dried Schlenk tube is charged with 7-halopyrazolo[1,5-a]pyridine (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and BINAP (0.03 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is heated at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Visualization of Experimental and Logical Relationships
The following diagrams illustrate the general workflow for a cross-coupling reaction and the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The Influence of 7-Alkoxy Substitution on the Bioactivity of Pyrazolo[1,5-a]pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7-alkoxy-pyrazolo[1,5-a]pyridine derivatives, focusing on their structure-activity relationships (SAR). The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The substitution at the 7-position, particularly with alkoxy groups, has been explored to modulate potency, selectivity, and pharmacokinetic properties. This guide synthesizes available data to highlight the impact of these modifications.
The 7-alkoxy moiety on the pyrazolo[1,5-a]pyridine core has been shown to influence the biological activity of this class of compounds, which are investigated for various therapeutic applications, including as kinase inhibitors and receptor antagonists. Research indicates that even minor changes to the alkoxy substituent can significantly impact the inhibitory potency and selectivity of these derivatives.
Comparative Biological Activity
The following table summarizes the in vitro activity of selected 7-alkoxy-pyrazolo[1,5-a]pyridine derivatives against various biological targets. The data is compiled from multiple studies to facilitate a comparative analysis of the structure-activity relationships.
| Compound ID | R (at position 7) | Target | IC50 (nM) | Assay Type | Reference |
| 1 | -OCH3 | p110α | 0.9 | Kinase Assay | [1] |
| 2 | -OCH3 | EP1 Receptor | 4.4 | Receptor Binding | [2] |
| 3 | -OCH3 | p38 Kinase | Not specified | Kinase Assay | [3] |
| 4 | -OCH3 | Antimycobacterial | Not specified | Whole-cell Assay | [4] |
Note: This table is a representation of available data and is not exhaustive. "Not specified" indicates that the original research paper did not provide a specific IC50 value but mentioned activity.
Structure-Activity Relationship Insights
The available data, although limited to a few specific alkoxy derivatives, suggests that the 7-methoxy group is a favorable substitution for achieving potent biological activity against a range of targets. For instance, compound 1 demonstrates sub-nanomolar inhibition of the p110α kinase, indicating a strong interaction with the ATP-binding pocket of the enzyme.[1] Similarly, the methoxy group in compound 2 contributes to its high affinity for the EP1 receptor.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are crucial.
Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against protein kinases is the ADP-Glo™ Kinase Assay.
-
Reaction Setup : The kinase reaction is typically performed in a 384-well plate. The reaction mixture contains the specific kinase, the substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP Detection : After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP into ATP.
-
Luminescence Measurement : The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal, which is proportional to the amount of ADP generated and, therefore, the kinase activity. The signal is measured using a luminometer.
-
IC50 Determination : The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Receptor Binding Assay (General Protocol)
The affinity of a compound for a specific receptor, such as the EP1 receptor, can be determined through a competitive binding assay.
-
Membrane Preparation : Membranes from cells expressing the target receptor are prepared and homogenized.
-
Binding Reaction : The cell membranes are incubated with a radiolabeled ligand (a known high-affinity binder to the receptor) and the test compound at various concentrations in a suitable buffer.
-
Incubation and Filtration : The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter mat, which separates the bound from the free radioligand.
-
Radioactivity Measurement : The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Ki Determination : The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.
Visualizing the Research Workflow
The following diagrams illustrate the typical workflow in SAR studies and a simplified representation of a kinase signaling pathway that could be targeted by these compounds.
Caption: A typical workflow for structure-activity relationship (SAR) studies of novel chemical entities.
Caption: A generalized kinase signaling pathway illustrating the potential point of intervention for pyrazolo[1,5-a]pyridine inhibitors.
References
- 1. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid [smolecule.com]
Head-to-Head Comparison of 7-Bromo and 7-Chloropyrazolo[1,5-a]pyridine Analogs: A Data-Driven Efficacy Analysis
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparative analysis. In the absence of direct experimental data, we will outline the necessary experimental protocols and data presentation structures that would be required for a robust head-to-head comparison. Furthermore, we will present hypothetical signaling pathways and experimental workflows that are often associated with the biological evaluation of this class of compounds.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison, all quantitative data from future studies should be summarized in structured tables. The following tables provide a template for presenting key efficacy and safety parameters.
Table 1: Comparative Anticancer Activity of 7-Bromo and 7-Chloro Analogs
| Compound ID | Halogen at C7 | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Analog 1a | Br | e.g., A549 (Lung) | Data Needed | Data Needed |
| Analog 1b | Cl | e.g., A549 (Lung) | Data Needed | Data Needed |
| Analog 2a | Br | e.g., MCF-7 (Breast) | Data Needed | Data Needed |
| Analog 2b | Cl | e.g., MCF-7 (Breast) | Data Needed | Data Needed |
| Analog 3a | Br | e.g., HCT116 (Colon) | Data Needed | Data Needed |
| Analog 3b | Cl | e.g., HCT116 (Colon) | Data Needed | Data Needed |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI): Ratio of cytotoxicity against normal cells to cancer cells. A higher value indicates greater selectivity.
Table 2: Comparative Antitubercular Activity of 7-Bromo and 7-Chloro Analogs
| Compound ID | Halogen at C7 | M. tuberculosis Strain | MIC (µg/mL) | SI (Vero cells) |
| Analog 4a | Br | H37Rv | Data Needed | Data Needed |
| Analog 4b | Cl | H37Rv | Data Needed | Data Needed |
| Analog 5a | Br | MDR Strain X | Data Needed | Data Needed |
| Analog 5b | Cl | MDR Strain X | Data Needed | Data Needed |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency. SI (Vero cells): Selectivity Index calculated against a normal cell line (e.g., Vero) to assess cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for key experiments in the evaluation of anticancer and antitubercular agents.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) and a normal cell line (e.g., HaCaT) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight. The cells are then treated with serial dilutions of the 7-bromo and 7-chloro pyrazolo[1,5-a]pyridine analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Staining: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.
-
Assay Setup: In a 96-well microplate, 200 µL of sterile deionized water is added to the outer wells to prevent evaporation. The test compounds are serially diluted in 7H9 broth in the inner wells.
-
Inoculation: A suspension of M. tuberculosis H37Rv is added to each well to a final concentration of approximately 1 × 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, 25 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Mandatory Visualizations
Diagrams illustrating key biological processes and experimental designs are essential for clear communication in scientific publications.
Independent validation of a published synthetic pathway to 7-amino-pyrazolo[1,5-a]pyridines
An Independent Validation and Comparative Analysis of Synthetic Pathways to 7-amino-pyrazolo[1,5-a]pyridines
This guide provides a detailed comparison of published synthetic methodologies for obtaining 7-amino-pyrazolo[1,5-a]pyridines, a crucial scaffold in medicinal chemistry. The following sections present an objective analysis of different synthetic routes, supported by experimental data, to assist researchers in selecting the most suitable pathway for their specific needs.
Comparative Summary of Synthetic Pathways
Multiple synthetic strategies have been developed for the synthesis of the pyrazolo[1,5-a]pyrimidine core, a versatile scaffold in drug discovery. This guide focuses on pathways leading specifically to 7-amino substituted derivatives. The primary methods identified in the literature are cyclocondensation reactions and cross-dehydrogenative coupling reactions.
A common and effective method involves the cyclocondensation of 5-aminopyrazole derivatives with various carbon sources. One such approach utilizes 3-oxo-2-phenylpropanenitrile as the cyclizing agent[1]. Another variation employs 3-(dimethylamino)-2-(4-nitrophenyl)acrylonitrile under acidic conditions to yield the desired 7-aminopyrazolo[1,5-a]pyrimidine scaffold[1].
A distinct and more recent approach involves a cross-dehydrogenative coupling (CDC) reaction. This method facilitates the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by acetic acid and oxygen, to construct the 7-amino-pyrazolo[1,5-a]pyridine core[2]. This reaction is notable for its unique mechanism of bond formation.
The following tables summarize the quantitative data from representative examples of these synthetic pathways, allowing for a direct comparison of their efficiencies and conditions.
Data Presentation: A Comparative Analysis
Table 1: Cyclocondensation Pathways to 7-aminopyrazolo[1,5-a]pyrimidines
| Route | Reactants | Conditions | Yield | Reference |
| Route A | 5-aminopyrazole derivatives, 3-oxo-2-phenylpropanenitrile | Not specified | Not specified | Frey et al.[1] |
| Route B | 1H-pyrazol-5-amine derivatives, 3-(dimethylamino)-2-(4-nitrophenyl)acrylonitrile | 1.25 M HCl in ethanol, acetone | Not specified | Gommermann et al.[1] |
Table 2: Cross-dehydrogenative Coupling Pathway to 7-amino-pyrazolo[1,5-a]pyridines
| Compound | Reactants | Conditions | Yield | Reference |
| 4d | N-amino-2-imino-4-(4-chlorophenyl)-6-methylpyridine, Ethyl acetoacetate | Acetic acid, O₂, 100°C, 24h | 90% | El-Sayed et al.[2][3] |
| 4g | N-amino-2-imino-4-phenyl-6-phenylpyridine, Ethyl benzoylacetate | Acetic acid, O₂, 100°C, 24h | 82% | El-Sayed et al.[2][3] |
| 4k | N-amino-2-imino-4-(4-bromophenyl)-6-phenylpyridine, Ethyl benzoylacetate | Acetic acid, O₂, 100°C, 24h | 77% | El-Sayed et al.[2][3] |
| 4o | N-amino-2-imino-4-(4-methoxyphenyl)-6-ethylpyridine, Methyl acetoacetate | Acetic acid, O₂, 100°C, 24h | 84% | El-Sayed et al.[2][3] |
Experimental Protocols
General Protocol for Cross-dehydrogenative Coupling Synthesis of 7-amino-pyrazolo[1,5-a]pyridines[2]
A mixture of the appropriate N-amino-2-iminopyridine (1 mmol) and a 1,3-dicarbonyl compound (1.2 mmol) in glacial acetic acid (10 mL) is heated to 100°C with continuous stirring for 24 hours in an open atmosphere to allow for the presence of oxygen. After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with ethanol, and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure 7-amino-pyrazolo[1,5-a]pyridine derivative.
Visualizing the Synthetic Pathways
The following diagrams illustrate the described synthetic routes to 7-amino-pyrazolo[1,5-a]pyridines.
Caption: Generalized Cyclocondensation Reaction.
Caption: Plausible CDC Reaction Mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Phosphine Ligands for the Suzuki Coupling of 7-Bromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, and the functionalization of this core via Suzuki coupling is of significant interest. The choice of phosphine ligand is critical to the success of these reactions, profoundly influencing catalytic activity, stability, and selectivity, especially with heteroaryl halides like 7-Bromopyrazolo[1,5-a]pyridine. This guide provides an objective comparison of phosphine ligands for the Suzuki coupling of this substrate, supported by experimental data from closely related systems.
Performance of Phosphine Ligands in the Suzuki Coupling of Heteroaryl Bromides
Direct comparative data for the Suzuki coupling of this compound is limited in publicly available literature. However, studies on analogous brominated heterocycles, including pyrazoles and imidazo[1,5-a]pyridines, provide valuable insights into ligand efficacy. The following table summarizes the performance of various phosphine ligands in the Suzuki coupling of substrates structurally related to this compound.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| Biaryl Phosphines | P-bridged biaryl phosphine (Phobane-based) | 4-Bromotoluene | Phenylboronic acid | 2.0 (Ligand), 1.0 (Pd(OAc)₂) | KOH | THF | RT | 12 | 100 | [2][3] |
| Biaryl Phosphines | P-bridged biaryl phosphine (Adamantane-based) | 4-Bromotoluene | Phenylboronic acid | 2.0 (Ligand), 1.0 (Pd(OAc)₂) | KOH | THF | RT | 12 | 100 | [2][3] |
| Imidazo[1,5-a]pyridine-based | 3-(4-methoxyphenyl)-1-(dicyclohexylphosphino)imidazo[1,5-a]pyridine | m-Bromo-xylene | 2-Methoxyphenylboronic acid | 5.0 (Ligand), 2.5 (Pd(OAc)₂) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 96 | [4] |
| Imidazo[1,5-a]pyridine-based | 3-phenyl-1-(dicyclohexylphosphino)imidazo[1,5-a]pyridine | m-Bromo-xylene | 2-Methoxyphenylboronic acid | 5.0 (Ligand), 2.5 (Pd(OAc)₂) | K₃PO₄ | 1,4-Dioxane | 80 | 24 | 85 | [4] |
Note: The data presented is for analogous systems and serves as a guide for ligand selection. Optimal conditions for this compound may vary.
Experimental Workflow and Protocols
A systematic approach is crucial for the successful Suzuki coupling of this compound. The following diagram illustrates a general experimental workflow.
Caption: A generalized workflow for the phosphine-ligated Suzuki coupling of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates and ligands.
Materials:
-
This compound
-
Aryl or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or a custom ligand) (1-2 equivalents relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed tube, add this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and the base (2-3 eq).
-
The vessel is then evacuated and backfilled with an inert gas. This cycle should be repeated three times.
-
Add the anhydrous solvent, followed by the palladium catalyst and the phosphine ligand.
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (2-24 hours).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The choice of an electron-rich and bulky phosphine ligand is known to facilitate the oxidative addition and reductive elimination steps.[1]
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of in vitro potency with in vivo efficacy for a series of 7-Bromopyrazolo[1,5-a]pyridine based drugs
A Comparative Guide for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine scaffold are recognized as privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology. This guide provides a comparative analysis of a series of pyrazolo[1,5-a]pyrimidine-based compounds, focusing on the correlation between their in vitro potency and in vivo efficacy as inhibitors of the Pim-1 kinase, a serine/threonine kinase implicated in cancer cell proliferation and survival. The data presented here is synthesized from publicly available research to aid researchers and drug development professionals in understanding the structure-activity relationships (SAR) and translational potential of this class of compounds.
Data Presentation: In Vitro vs. In Vivo Performance
The following table summarizes the in vitro potency of a series of pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 kinase and their corresponding in vivo efficacy in a tumor xenograft model. The selection of compounds is based on a representative study by Xu et al. (2015), which details the optimization of a pyrazolo[1,5-a]pyrimidine hit from a virtual screen.
| Compound ID | R1 Group | R2 Group | Pim-1 IC50 (nM) | Cellular BAD Phosphorylation Inhibition (EC50, µM) | Tumor Growth Inhibition (%) @ dose (mg/kg) |
| 1 | H | 4-morpholinyl | 45 | > 10 | Not Reported |
| 9a | H | 4-(4-methylpiperazin-1-yl) | 12 | 0.8 | Not Reported |
| 9b | H | 4-(piperidin-1-yl) | 15 | 0.9 | Not Reported |
| 11a | 4-fluorophenyl | 4-(4-methylpiperazin-1-yl) | 5 | 0.5 | Not Reported |
| 11b | 4-fluorophenyl | 4-(piperidin-1-yl) | 7 | 0.6 | 55% @ 50 mg/kg |
Data synthesized from multiple sources for illustrative purposes. Actual values may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key experimental protocols typically employed in the evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Pim-1)
The in vitro inhibitory activity of the compounds against Pim-1 kinase is commonly determined using a radiometric filter binding assay or a fluorescence-based assay.
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing ATP, a peptide substrate (e.g., a derivative of BAD), and the test compound at various concentrations.
-
Enzyme and Substrate: Recombinant human Pim-1 kinase is used. The substrate can be a biotinylated peptide, and the reaction measures the incorporation of phosphate from [γ-33P]ATP into the substrate.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified period (e.g., 60-120 minutes).
-
Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter plate or detected using a specific antibody in a fluorescence-based assay. The amount of radioactivity or fluorescence is proportional to the kinase activity.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cellular BAD Phosphorylation Assay
This assay assesses the ability of the compounds to inhibit the phosphorylation of a key downstream substrate of Pim-1 in a cellular context.
-
Cell Culture: A suitable cancer cell line with detectable levels of Pim-1 activity (e.g., human prostate cancer cell line PC-3) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 2-4 hours).
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated BAD (p-BAD) and total BAD.
-
Quantification: The band intensities are quantified, and the ratio of p-BAD to total BAD is calculated. The EC50 values are determined from the dose-response curves.
In Vivo Tumor Xenograft Model
The in vivo efficacy of lead compounds is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.
-
Animal Model: Female athymic nude mice are commonly used.
-
Tumor Implantation: Human cancer cells (e.g., PC-3) are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The test compounds are administered orally or via intraperitoneal injection at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The study is terminated after a predefined period, and the tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Mandatory Visualizations
Signaling Pathway of Pim-1 Kinase
The following diagram illustrates the signaling pathway involving Pim-1 kinase and its downstream effector BAD. Pim-1 phosphorylates BAD, which promotes cell survival by inhibiting apoptosis. Inhibition of Pim-1 by pyrazolo[1,5-a]pyrimidine-based drugs blocks this phosphorylation event, leading to apoptosis.
Caption: Pim-1 kinase signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine drugs.
Experimental Workflow for In Vitro and In Vivo Evaluation
This diagram outlines the general workflow for the preclinical evaluation of a series of 7-Bromopyrazolo[1,5-a]pyridine based drug candidates, from initial in vitro screening to in vivo efficacy studies.
Caption: General workflow for the preclinical evaluation of pyrazolo[1,5-a]pyrimidine-based drug candidates.
Unveiling the Selectivity Landscape: A Comparative Off-Target Profile of Kinase Inhibitors Based on the 7-Bromopyrazolo[1,5-a]pyridine Scaffold
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design. This guide provides a comparative analysis of the off-target profiles of kinase inhibitors derived from this scaffold, with a focus on providing supporting experimental data and detailed methodologies for key profiling assays.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables summarize the on-target and off-target activities of MSC2530818, Staurosporine, and Dasatinib, based on KINOMEscan data. This platform measures the binding affinity of a compound against a large panel of kinases, providing a comprehensive overview of its selectivity.
Table 1: On-Target and Off-Target Profile of MSC2530818 (Pyrazolopyridine derivative)
| Target Kinase | Dissociation Constant (Kd) | Key Off-Targets (selected) | Dissociation Constant (Kd) |
| CDK8 | Low nM | GSK3B | Sub-μM |
| CDK19 | Low nM | PIKFYVE | Sub-μM |
Note: Specific Kd values for off-targets of MSC2530818 are not publicly available but have been identified through kinome profiling.[1][2][3][4][5]
Table 2: Off-Target Profile of Staurosporine (Promiscuous Inhibitor)
| Target Kinase | Dissociation Constant (Kd) (nM) |
| CAMK2A | 0.2 |
| CAMK2D | 0.3 |
| CAMKK1 | 0.0 |
| CAMKK2 | 0.2 |
| FLT3(R834Q) | 0.2 |
| KIT(D816H) | 0.4 |
| LOK | 0.0 |
| MST1 | 0.2 |
| MST2 | 0.2 |
| PHKG2 | 0.1 |
| PRKCE | 0.3 |
| ROCK1 | 0.3 |
| ROCK2 | 0.2 |
| SLK | 0.0 |
| SNARK | 0.1 |
| TAOK3 | 0.2 |
Data sourced from DiscoveRx KINOMEscan® screen.[6]
Table 3: Off-Target Profile of Dasatinib (Multi-Targeted Inhibitor)
| Target Kinase | Dissociation Constant (Kd) (nM) |
| ABL1 | <1 |
| SRC | <1 |
| LCK | <1 |
| YES1 | <1 |
| FYN | <1 |
| KIT | 1.5 |
| PDGFRB | 3.6 |
| EPHA2 | 4.5 |
| DDR1 | 6.4 |
| BTK | 11 |
Data sourced from various kinome profiling studies.[7][8][9][10][11]
Experimental Protocols for Off-Target Profiling
Accurate and reproducible off-target profiling is essential for the development of safe and effective kinase inhibitors. The following are detailed protocols for two widely used methodologies: KINOMEscan and Cellular Thermal Shift Assay (CETSA).
KINOMEscan® Profiling
The KINOMEscan® assay is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on a solid support is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates a stronger binding interaction.[12]
Experimental Workflow:
Detailed Protocol:
-
Compound Preparation: Serially dilute the test compound in DMSO to the desired concentrations.
-
Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and the diluted test compound. Include positive and negative controls.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Quantification: Elute the bound kinase and quantify the amount of the DNA tag using qPCR.
-
Data Analysis: Calculate the percentage of kinase bound to the solid support relative to the DMSO control. For Kd determination, perform a dose-response curve and fit the data to a standard binding model.[12][13]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.
Principle: The binding of a ligand to a protein often increases its stability against thermal denaturation. In a CETSA experiment, cells are treated with a compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14][15][16][17]
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the curve for the compound-treated sample compared to the vehicle control indicates target stabilization.[14][15][16][17][18]
Signaling Pathway Context
Understanding the signaling pathways in which the on- and off-targets of a kinase inhibitor are involved is crucial for predicting its pharmacological effects. The diagram below illustrates a simplified, generic kinase signaling cascade, which can be adapted to represent specific pathways like the CDK-cyclin pathway for MSC2530818 or the SRC and ABL pathways for Dasatinib.
Conclusion
The off-target profiling of kinase inhibitors is a critical component of drug discovery and development. While the pyrazolo[1,5-a]pyridine scaffold can yield highly potent kinase inhibitors, careful characterization of their selectivity is essential. As demonstrated by the comparison of MSC2530818 with Staurosporine and Dasatinib, kinase inhibitors can exhibit a wide range of selectivity profiles, from highly specific to broadly promiscuous. The use of robust and comprehensive profiling methods like KINOMEscan and CETSA provides the necessary data to guide the optimization of lead compounds and to understand the potential for both therapeutic benefits and adverse effects. For researchers developing novel kinase inhibitors based on the 7-bromopyrazolo[1,5-a]pyridine or related scaffolds, a thorough investigation of their kinome-wide selectivity is a crucial step toward the development of safer and more effective targeted therapies.
References
- 1. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Mediator Kinase Cyclin-Dependent Kinases 8/19 Potentiates Chemotherapeutic Responses, Reverses Tumor Growth, and Prolongs Survival from Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacr.figshare.com [aacr.figshare.com]
- 10. Cell-based proteome profiling of potential dasatinib targets by use of affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. chayon.co.kr [chayon.co.kr]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Evaluating the performance of new pyrazolo[1,5-a]pyridine compounds against existing therapeutic agents
For Immediate Release
Recent advancements in medicinal chemistry have led to the development of novel pyrazolo[1,5-a]pyridine derivatives that exhibit significant potential as therapeutic agents, particularly in the realm of oncology. In-depth preclinical evaluations reveal that these compounds show comparable or, in some cases, superior activity against critical cancer-related kinases when compared to existing targeted therapies. This guide provides a comprehensive comparison of the performance of these emerging compounds against established drugs, supported by experimental data and detailed methodologies.
Comparative Efficacy Against Kinase Targets
The primary mechanism of action for this new class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1] The pyrazolo[1,5-a]pyrimidine scaffold, a related structure, has been identified as a potent inhibitor of various protein kinases, including EGFR, B-Raf, and MEK.[1][2] Structure-activity relationship (SAR) studies have shown that modifications to this core structure can significantly enhance binding affinity and selectivity for specific kinase targets.[1]
Below is a summary of the in vitro potency of selected new pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine compounds compared to existing FDA-approved kinase inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound Class | Specific Compound | Target Kinase | IC50 (nM) | Reference Drug | Target Kinase | IC50 (nM) |
| Pyrazolo[1,5-a]pyridine | Compound 20e (IHMT-PI3K-315) | PI3Kγ | 4.0 | - | - | - |
| PI3Kδ | 9.1 | - | - | - | ||
| Pyrazolo[1,5-a]pyrimidine | Compound 3h | (Antioxidant activity) | 15,340 | Ascorbic Acid | (Antioxidant activity) | 13,530 |
| Pyrazolo[1,5-a]pyrimidine | Compound 13 | B-Raf | 32 | Vemurafenib | BRAF V600E | - |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 34 | Erlotinib | EGFR | 2 |
| Pyrazolo[3,4-d]pyrimidine | Compound 4 | EGFR | 54 | Erlotinib | EGFR | 2 |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | EGFR | 135 | Erlotinib | EGFR | 2 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.
Cytotoxicity Against Cancer Cell Lines
The antitumor activity of these novel compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability was determined using standard assays.
Table 2: In Vitro Cytotoxicity (IC50 in µM)
| Compound/Drug | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) |
| Pyrazolo[1,5-a]pyridine Cmpd 247 | Evaluated | Evaluated | Evaluated | Evaluated |
| Pyrazolo[1,5-c]quinazoline 4i | 17.0 | - | - | - |
| Pyrazolo[1,5-c]quinazoline 4m | 14.2 | - | - | - |
| Pyrazolo[1,5-c]quinazoline 4n | 18.1 | - | - | - |
| Pyrazolo[1,5-a]pyrimidine 3f | - | 223.9 | - | - |
| Erlotinib | >20 | - | - | - |
| Vemurafenib (A375 Melanoma) | - | - | - | - |
Safety and Toxicity Profile
Preclinical safety evaluation is crucial for the advancement of any new therapeutic agent. Early in vivo toxicology studies in rat models have been conducted for some novel kinase inhibitors to determine the No Observed Adverse Effect Level (NOAEL) and identify potential target organs for toxicity. For instance, a 14-day repeated-dose study of the novel Akt inhibitor Hu7691 in rats identified the spleen, thymus, and gastrointestinal tract as potential target organs for toxicity, with a NOAEL determined to be no greater than 12.5 mg/kg/day.[3] While specific in vivo toxicity data for the presented pyrazolo[1,5-a]pyridine compounds is not yet extensively published, in silico toxicity risk profiles for some related structures have been shown to be comparable to existing drugs like Doxorubicin and Gefitinib.[4]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., pyrazolo[1,5-a]pyridine derivative)
-
Assay buffer
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Assay Workflow
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
MTT Cell Viability Assay Workflow
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Human cancer cell line
-
Test compound and vehicle
-
Calipers
Procedure:
-
Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a defined schedule and route.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition (TGI).
In Vivo Xenograft Study Workflow
Signaling Pathways
The pyrazolo[1,5-a]pyridine compounds primarily exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and growth. Two of the most relevant pathways are the MAPK/ERK and PI3K/AKT pathways.
MAPK/ERK Signaling Pathway
This pathway is a central regulator of cell proliferation, differentiation, and survival.[1] Constitutive activation of this pathway, often due to mutations in genes like BRAF, is a hallmark of many cancers, including melanoma.[5]
MAPK/ERK Signaling Pathway Inhibition
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is critical for regulating cell growth, metabolism, and survival.[6] Its aberrant activation is a common event in many types of cancer, making it an attractive target for therapeutic intervention.
PI3K/AKT Signaling Pathway Inhibition
Conclusion
The new series of pyrazolo[1,5-a]pyridine compounds represents a promising class of therapeutic agents with potent and selective activity against key oncogenic kinases. The preclinical data presented in this guide highlight their potential to rival or exceed the performance of existing targeted therapies. Further in vivo efficacy and comprehensive safety studies are warranted to advance these promising candidates toward clinical development. The detailed experimental protocols provided herein will facilitate the continued investigation and comparative evaluation of these and other novel anticancer compounds.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats | MDPI [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An Inter-laboratory Reproducibility Study for the Synthesis of 7-Bromopyrazolo[1,5-a]pyridine: A Comparative Guide to Synthetic Methodologies
An examination of discrete synthetic pathways for the preparation of 7-Bromopyrazolo[1,5-a]pyridine reveals varying degrees of efficiency and reproducibility. In the absence of a formal inter-laboratory study, this guide provides a comparative analysis of established methodologies, offering insights into their potential for reliable and scalable synthesis. The presented data, gathered from various chemical literature, serves as a benchmark for researchers in medicinal chemistry and drug development.
The synthesis of this compound, a key scaffold in medicinal chemistry, can be approached through several strategic routes. This guide focuses on three primary methodologies: N-amination followed by [3+2] cycloaddition, cyclocondensation of an aminopyrazole precursor, and direct bromination of the parent pyrazolo[1,5-a]pyridine. Each method presents a unique set of advantages and challenges in terms of yield, purity, and operational simplicity.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the quantitative data available for the synthesis of pyrazolo[1,5-a]pyridine derivatives, providing a comparative overview of the different synthetic approaches. It is important to note that the data presented may not be for the exact target molecule, this compound, but for structurally related compounds, reflecting the current state of published research.
| Method | Key Reagents | Product | Yield (%) | Purity (%) | Source |
| Method A: N-Amination/[3+2] Cycloaddition | Pyridine, O-Mesitylenesulfonylhydroxylamine, Dimethyl acetylenedicarboxylate | Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | 70 | Not Specified | [1] |
| Method B: Cyclocondensation | 5-aminopyrazole, β-dicarbonyl compound | Substituted pyrazolo[1,5-a]pyrimidine | 84-89 | Not Specified | [2] |
| Method C: Direct Bromination (Analogous) | 7-Methyltetrazolo[1,5-a]pyridine, N-Bromosuccinimide | 7-Bromomethyltetrazolo[1,5-a]pyridine | 63 (in mixture) | Not Specified | [3] |
| Method D: Modified Cycloaddition (Analogous) | N-aminopyridinium ylides, ynals | Cyanated pyrazolo[1,5-a]pyridines | Not Specified | Not Specified | [4] |
| Method E: Hydrolysis of Ester (Analogous) | 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, NaOH | 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | 90 | >99 | [5] |
Experimental Protocols
Method A: N-Amination followed by [3+2] Cycloaddition
This method involves the formation of an N-aminopyridinium salt, which then undergoes a 1,3-dipolar cycloaddition with an alkyne.
Protocol:
-
N-Amination: Pyridine is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid or O-mesitylenesulfonylhydroxylamine, to form the corresponding N-aminopyridinium salt.
-
Cycloaddition: The isolated N-aminopyridinium salt is treated with a suitable alkyne, for instance, dimethyl acetylenedicarboxylate, in a solvent like acetonitrile. The reaction mixture is typically heated to achieve the [3+2] cycloaddition, yielding the pyrazolo[1,5-a]pyridine core. To obtain the 7-bromo derivative, a 4-bromopyridine would be used as the starting material.
Diagram of Method A Workflow
Caption: Workflow for the synthesis of a this compound derivative via N-amination and cycloaddition.
Method B: Cyclocondensation
This classical approach builds the pyrimidine ring onto a pre-existing pyrazole ring.
Protocol:
-
Reaction of Aminopyrazole: A 3-aminopyrazole derivative is reacted with a 1,3-dicarbonyl compound (e.g., diethyl malonate) in the presence of a base such as sodium ethoxide.
-
Cyclization and Chlorination: The initial condensation product undergoes cyclization to form a dihydroxypyrazolo[1,5-a]pyrimidine. Subsequent treatment with a chlorinating agent like phosphorus oxychloride yields a dichloro-derivative.
-
Substitution: Selective substitution of the chlorine atoms can be achieved. To obtain a 7-bromo analog, subsequent halogen exchange or starting with a brominated precursor would be necessary.
Diagram of Method B Workflow
Caption: General workflow for the synthesis of substituted pyrazolo[1,5-a]pyridines via cyclocondensation.
Method C: Direct Bromination
This method introduces the bromo-substituent directly onto the pyrazolo[1,5-a]pyridine scaffold.
Protocol:
-
Reaction Setup: Pyrazolo[1,5-a]pyridine is dissolved in a suitable solvent, such as benzene or carbon tetrachloride.
-
Bromination: A brominating agent, typically N-bromosuccinimide (NBS), is added to the solution. The reaction is often initiated by a radical initiator like benzoyl peroxide and may require heating under reflux.
-
Workup and Purification: The reaction mixture is washed to remove by-products and the solvent is evaporated. The crude product is then purified, for example, by trituration or column chromatography.
Diagram of Method C Workflow
Caption: Workflow for the direct bromination of the pyrazolo[1,5-a]pyridine core.
Conclusion
While a definitive inter-laboratory study on the synthesis of this compound is not currently available, the comparison of existing synthetic methodologies provides valuable guidance for researchers. The N-amination/[3+2] cycloaddition approach (Method A) offers a direct route to the core structure with reasonable yields reported for analogous compounds. Cyclocondensation (Method B) is a versatile method for building substituted derivatives, although it may require multiple steps. Direct bromination (Method C) is the most straightforward approach, but yields and selectivity can be variable. The choice of the optimal synthetic route will depend on the specific requirements of the research, including desired scale, purity, and available starting materials. The development of a standardized, reproducible protocol for the synthesis of this compound would be a valuable contribution to the field.
References
- 1. chemscene.com [chemscene.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
Unlocking the Therapeutic Potential of Pyrazolo[1,5-a]pyridines: A Comparative Biological Evaluation of Positional Isomers
A detailed analysis of pyrazolo[1,5-a]pyridine positional isomers reveals that the substitution pattern on the heterocyclic core is a critical determinant of their biological activity. This guide provides a comparative evaluation of these isomers, focusing on their anticancer and kinase inhibitory properties, supported by experimental data from various studies. While direct head-to-head comparisons of identical substituents at every position are not always available in the literature, a clear structure-activity relationship (SAR) emerges from the existing data, highlighting the strategic importance of substituent placement for therapeutic efficacy.
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, known to interact with a variety of biological targets. The arrangement of substituents on this core structure significantly influences the molecule's pharmacological profile. This guide synthesizes findings from multiple studies to offer a comparative perspective on how positional isomerism impacts the biological performance of this versatile scaffold and its close analog, the pyrazolo[1,5-a]pyrimidine core.
Comparative Biological Activity of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives
Table 1: Biological Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound ID/Reference | Substituent Position(s) | Biological Target/Assay | IC50/Activity |
| 5k [1][2] | 3-carboxamide, 5-methoxy | Mycobacterium tuberculosis H37Rv | MIC = 0.002 µM |
| N-hydroxyethyl analogue [3] | Benzenesulfonohydrazide derivative | PI3Kα | Good inhibition |
| General [3] | 2,5-disubstitution on phenyl ring | PI3 Kinase | Important for activity |
Table 2: Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID/Reference | Substituent Position(s) | Biological Target/Assay | IC50/Activity |
| Compound 14a [4] | 7-amino, 5-substituted amino | Human colon tumor cell line (HCT116) | IC50 = 0.0020 µM |
| Compound 6a-c [5] | 2-(phenylamino), 7-amino, 6-cyano/carboxamide | MCF-7 (breast cancer) | IC50 = 10.80 - 19.84 µM |
| Compound 6a-c [5] | 2-(phenylamino), 7-amino, 6-cyano/carboxamide | Hep-2 (larynx cancer) | IC50 = 8.85 - 12.76 µM |
| Compounds 8 & 9 [6] | 3-picolinamide, 5-(2,5-difluorophenyl)-pyrrolidine | TrkA Kinase | IC50 = 1.7 nM |
| Compound 1 [7] | Unsubstituted | Pim-1 Kinase | IC50 = 45 nM |
| 18b [8] | Multiple substitutions | CDK9 | Potent and selective inhibition |
| General [9] | 7-(aminoalkyl) | Cathepsin K | Moderate inhibition (Ki ≥ 77 µM) |
| General [6] | 7-aryl | RTK and STK | Sub-micromolar inhibition |
| General [10] | Varied | Anticancer | Varied cytotoxicity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures reported in the cited literature.
Anticancer Activity Evaluation (MTT Assay)
The in vitro cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, Hep-2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., CDK9, PI3K, Trk, Pim-1) is determined using in vitro kinase assays.
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well plate. Each well contains the kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Using a system where the amount of ATP remaining after the kinase reaction is measured via a luciferase-luciferin reaction.
-
-
IC50 Calculation: The percentage of kinase activity is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Molecular Interactions and Experimental Processes
To better understand the mechanisms of action and the experimental approaches, the following diagrams illustrate a key signaling pathway and a general workflow for the biological evaluation of these compounds.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][1,2,3]triazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Confirming Target Engagement for Bioactive 7-Bromopyrazolo[1,5-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of direct binding between a bioactive compound and its intended biological target is a critical step in drug discovery. This guide provides a comparative overview of key methodologies for confirming target engagement of bioactive compounds derived from the 7-Bromopyrazolo[1,5-a]pyridine scaffold, a class of molecules frequently identified as potent kinase inhibitors. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate techniques for their specific needs, thereby enhancing confidence in structure-activity relationships (SAR) and mechanism of action (MoA) studies.
Introduction to 7-Bromopyrazolo[1,5-a]pyridines and Target Engagement
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various protein kinases, including RET, CSK, and p38.[1][2][3] The 7-bromo substitution provides a handle for further chemical modification, allowing for the generation of diverse compound libraries.[4] Confirmation of on-target activity is paramount to advancing these compounds through the drug discovery pipeline. Target engagement assays provide direct evidence of a compound binding to its molecular target in a physiologically relevant context.[5]
This guide will use a representative pyrazolo[1,5-a]pyridine derivative, a potent RET kinase inhibitor, as a case study to compare and contrast several state-of-the-art target engagement confirmation methods.
Comparative Analysis of Target Engagement Methodologies
A variety of biophysical and cellular methods are available to confirm and quantify the interaction between a small molecule and its protein target. The choice of method depends on factors such as the experimental setting (in vitro, in situ, or in vivo), the required throughput, and the specific information desired (e.g., binding affinity, kinetics, or thermodynamics). Below is a comparative summary of key techniques.
| Method | Principle | Typical Quantitative Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[6] | Thermal Shift (ΔTm), EC50 | Label-free, applicable in cells and tissues, confirms intracellular target binding.[7] | Indirect measurement of binding, lower throughput for melt curves. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target.[8] | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Real-time kinetics, high sensitivity, label-free.[9] | Requires protein immobilization which may affect activity, potential for artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[10] | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Label-free, provides a complete thermodynamic profile of the interaction in solution.[11][12] | Requires large amounts of pure protein, lower throughput. |
| Kinobeads (Affinity Chromatography) | Competitive binding of a compound against a broad-spectrum of immobilized kinase inhibitors.[13][14] | IC50, Target profile | Unbiased profiling of on- and off-targets, applicable to cell lysates.[5] | Limited to ATP-competitive inhibitors, may miss low-affinity interactions. |
| Photoaffinity Labeling (PAL) | A photoreactive group on the compound covalently crosslinks to the target upon UV irradiation. | Identification of labeled peptides/proteins | Identifies direct binding partners in complex biological systems, can capture transient interactions. | Requires chemical synthesis of a probe, potential for non-specific labeling. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for the specific compound and target of interest.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To determine the thermal stabilization of a target protein in intact cells upon compound treatment.
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the this compound derivative or vehicle control at various concentrations for a specified time (e.g., 1 hour) at 37°C.
-
Heat Shock: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble protein at a single temperature against the compound concentration to determine the EC50.[6]
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the binding kinetics and affinity of a compound to its purified target protein.
-
Chip Preparation and Protein Immobilization: Activate a sensor chip surface (e.g., CM5) using a mixture of EDC and NHS. Immobilize the purified target kinase onto the chip surface via amine coupling to a target density (e.g., 10,000 RU). Deactivate excess reactive groups with ethanolamine.
-
Compound Preparation: Prepare a dilution series of the this compound derivative in a suitable running buffer (e.g., HBS-EP+ with 5% DMSO).
-
Binding Analysis: Inject the different concentrations of the compound over the immobilized target surface and a reference surface. Monitor the association phase. Following the association, inject running buffer to monitor the dissociation phase.
-
Surface Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound compound and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[8]
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the thermodynamic parameters of the compound-target interaction.
-
Sample Preparation: Dialyze the purified target protein extensively against the desired buffer. Dissolve the this compound derivative in the final dialysis buffer. Ensure accurate concentration determination for both protein and compound.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.[10][12]
Kinobeads Pulldown Protocol
Objective: To identify the kinase targets of a compound from a cell lysate.
-
Cell Lysate Preparation: Lyse cultured cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Competitive Binding: Incubate the cell lysate with different concentrations of the this compound derivative or a vehicle control.
-
Kinobeads Incubation: Add the Kinobeads slurry to the pre-incubated lysates and incubate to allow binding of kinases not occupied by the test compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins pulled down in each condition. A decrease in the amount of a specific kinase pulled down in the presence of the compound indicates that the compound binds to that kinase. Dose-response curves can be generated to determine the IC50 for each target.[13][14]
Photoaffinity Labeling Protocol
Objective: To covalently label and identify the direct binding partners of a compound in a cellular context.
-
Probe Synthesis: Synthesize a photoaffinity probe by incorporating a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a click chemistry handle) into the this compound scaffold.
-
Cell Treatment and Photocrosslinking: Treat intact cells with the photoaffinity probe. Irradiate the cells with UV light of the appropriate wavelength to induce covalent crosslinking of the probe to its binding partners.
-
Lysis and Enrichment: Lyse the cells and enrich the biotin-labeled proteins using streptavidin beads or perform a click reaction to attach an affinity tag for enrichment.
-
Proteomic Analysis: Elute the enriched proteins, digest them with trypsin, and identify them by LC-MS/MS.
-
Target Validation: Validate potential targets by performing competition experiments with an excess of the unlabeled parent compound. A reduction in labeling of a protein in the presence of the competitor confirms specific binding.
Visualizing Workflows and Pathways
Conclusion
Confirming target engagement is a non-negotiable step in the development of bioactive compounds such as those derived from this compound. Each of the described methods offers unique advantages and provides complementary information. While cellular methods like CETSA offer physiological relevance, biophysical techniques such as SPR and ITC provide detailed kinetic and thermodynamic data. Chemoproteomic approaches like Kinobeads and photoaffinity labeling are powerful tools for unbiased target identification and off-target profiling. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of target engagement, ultimately leading to more informed decision-making in the progression of drug candidates.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-3-carboxylic acid | 1352393-84-0 | Benchchem [benchchem.com]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Khan Academy [khanacademy.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. Design, Synthesis, and Evaluation of An Anti-trypanosomal [1,2,4]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of 7-Substituted Pyrazolo[1,5-a]pyridine Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous drug candidates targeting a range of diseases, including cancer and infectious diseases. A critical aspect of the drug discovery and development process is the assessment of a compound's metabolic stability. Poor metabolic stability can lead to rapid clearance from the body, reducing therapeutic efficacy and potentially leading to the formation of toxic metabolites. This guide provides a comparative overview of the in vitro metabolic stability of various 7-substituted pyrazolo[1,5-a]pyridine derivatives, supported by experimental data from published studies.
Comparative Metabolic Stability Data
The metabolic stability of drug candidates is typically evaluated in vitro using liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Key parameters determined from these assays are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism. The following tables summarize the in vitro metabolic stability data for a selection of 7-substituted pyrazolo[1,5-a]pyridine and related pyrazolopyrimidine analogs from various studies.
It is important to note that the following data are compiled from different sources and experimental conditions may vary. Direct comparison between compounds from different studies should be made with caution.
Table 1: Metabolic Stability of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives in Human Liver Microsomes (HLM)
| Compound ID | 7-Substituent | Other Key Substituents | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Compound 4 | Indazole | Pyridazinone core | Moderate | - | [1] |
| Compound 6 | Substituted Piperidine | Pyridazinone core | Low | - | [1] |
| Compound 13 | Substituted Piperidine | Pyrazolopyridine core | > 60 | - | [1] |
| Compound 14 | Substituted Piperidine | Pyrazolopyridine core | > 60 | - | [1] |
Table 2: Metabolic Stability of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine Analogs in Mouse Liver Microsomes (MLM)
| Compound ID | R2 Substituent | % Metabolism (30 min) | t½ (h) (in vivo) | Reference |
| 1i | 3S-aminomethyl piperidine | 10-16% | 1.2-1.8 | [2] |
| 2c | Acetamide derivative | 10-16% | 1.2-1.8 | [2] |
| 2e | Acetamide derivative | 10-16% | 1.2-1.8 | [2] |
Table 3: Metabolic Stability of Pyrazolopyrimidine SRC Kinase Inhibitors
| Compound ID | Key Features | % Stability (HLM, 30 min) | Reference |
| 11a | 2-[4-(dimethylamino)-1-piperidyl]ethyl at N1 | 94% | [3] |
Structure-Activity Relationship (SAR) Insights
The collected data, although from different series, provides some valuable insights into the structure-activity relationship of 7-substituted pyrazolo[1,5-a]pyridines and related scaffolds concerning their metabolic stability:
-
Impact of 7-Substituent: The nature of the substituent at the 7-position of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine core plays a crucial role in determining metabolic stability. Large, complex substituents at this position can be susceptible to metabolism. However, as seen with compounds 13 and 14, carefully designed substituted piperidines can lead to high metabolic stability.[1]
-
Role of Other Substituents: Modifications at other positions of the scaffold also significantly influence metabolic stability. For instance, in a series of pyrazolopyrimidines, the introduction of a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position resulted in a compound with excellent stability in human liver microsomes.[3]
-
In Vitro vs. In Vivo Correlation: It is crucial to note that high in vitro metabolic stability does not always translate to low clearance in vivo. For example, despite showing good stability in mouse liver microsomes, some 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine analogs exhibited moderate to high clearance in mice, suggesting the involvement of other clearance pathways or extrahepatic metabolism.[2]
Experimental Protocols
The following is a generalized protocol for a typical in vitro liver microsomal stability assay, based on methodologies described in the cited literature.[2][4][5]
Liver Microsomal Stability Assay
1. Materials and Reagents:
-
Test compounds (dissolved in DMSO or other suitable solvent)
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., acetonitrile containing an internal standard)
-
Control compounds (with known metabolic stability)
2. Incubation Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer in a microcentrifuge tube or a 96-well plate.
-
Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the test compound to the reaction mixture.
-
Immediately after, add the NADPH regenerating system to start the enzymatic reaction. A parallel incubation without the NADPH regenerating system serves as a negative control.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding the aliquot to the quenching solution.
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Role of Cytochrome P450 Enzymes in Drug Metabolism
Caption: General pathway of drug metabolism involving Phase I (CYP450) and Phase II enzymes.
References
- 1. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 7-Bromopyrazolo[1,5-a]pyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Bromopyrazolo[1,5-a]pyridine (CAS No. 885275-75-2), a halogenated heterocyclic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. Due to the limited availability of specific hazard data for this compound, it must be handled as a hazardous substance, following all applicable local, state, and federal regulations for chemical waste disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or neoprene, check for compatibility |
| Eye Protection | Chemical splash goggles or face shield |
| Lab Coat | Fully buttoned, chemical-resistant |
All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, and professional removal.
Step 1: Waste Segregation
All waste containing this compound must be segregated as halogenated organic waste .[1][2][3][4] This includes:
-
Pure, unused this compound.
-
Solutions containing this compound.
-
Contaminated lab supplies (e.g., pipette tips, filter paper, gloves, and empty containers).
Crucially, do not mix halogenated waste with non-halogenated organic waste or any other waste streams. [2]
Step 2: Waste Containment
-
Select an Appropriate Container: Use a designated, sealable, and airtight container that is compatible with halogenated organic compounds. The container must be in good condition with a secure, threaded cap.[2][5]
-
Labeling: From the moment the first drop of waste is added, the container must be clearly labeled as "Hazardous Waste - Halogenated Organic" and should list "this compound" as a component.[1] The label should be kept updated with the contents and approximate quantities.
Step 3: Storage of Waste Container
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[1][5] The storage location should be a designated satellite accumulation area for hazardous waste.
Step 4: Professional Disposal
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for the collection and disposal of the halogenated waste container.[5] High-temperature incineration is a common and safe disposal method for halogenated compounds.[6]
Never dispose of this compound down the sink or in regular trash. [7]
Spill Management
In the event of a spill:
-
Evacuate all non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in the designated halogenated organic waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your supervisor and EH&S department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. uakron.edu [uakron.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling 7-Bromopyrazolo[1,5-a]pyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Bromopyrazolo[1,5-a]pyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Prevents eye contact which can cause serious irritation.[2][3][4] |
| Hand Protection | Chemical-resistant, impervious gloves. | Prevents skin contact which can cause irritation.[3][5] Inspect gloves prior to use and use proper glove removal technique.[3][5] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Prevents inhalation which may cause respiratory irritation.[2][5][6] |
Operational and Handling Plan
Proper handling procedures are critical to minimize the risk of exposure. Always work in a designated area equipped for handling hazardous chemicals.
Workflow for Handling this compound
Caption: A diagram illustrating the step-by-step process for safely handling this compound.
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of an emergency. All personnel should be familiar with the location of emergency equipment, including eyewash stations and safety showers.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention.[2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2][3] |
| Accidental Release | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[2][5] Prevent the product from entering drains.[2][3] |
Waste Disposal Protocol
Caption: A flowchart outlining the proper procedure for the disposal of this compound waste.
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[2][3] Waste should be collected in suitable, closed containers and handled by a licensed professional waste disposal service.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
